2-Methyl-2-(prop-1-en-2-yl)adamantane
説明
BenchChem offers high-quality 2-Methyl-2-(prop-1-en-2-yl)adamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(prop-1-en-2-yl)adamantane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-methyl-2-prop-1-en-2-yladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-9(2)14(3)12-5-10-4-11(7-12)8-13(14)6-10/h10-13H,1,4-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZVQLPXHHOBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1(C2CC3CC(C2)CC1C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439221 | |
| Record name | 2-Methyl-2-(prop-1-en-2-yl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38172-64-4 | |
| Record name | 2-Methyl-2-(prop-1-en-2-yl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
GC-MS Fragmentation Dynamics of 2-Methyl-2-(prop-1-en-2-yl)adamantane: A Mechanistic Whitepaper
Executive Summary
2-Methyl-2-(prop-1-en-2-yl)adamantane (also known as 2-methyl-2-isopropenyladamantane) is a complex cycloalkane derivative featuring a rigid tricyclic diamondoid core appended with both methyl and isopropenyl substituents at the C2 position. The characterization of alkyladamantanes via Gas Chromatography-Mass Spectrometry (GC-MS) is highly relevant in geochemical fingerprinting, petroleum forensics, and the structural validation of novel adamantane-based pharmacophores. This whitepaper provides an in-depth mechanistic analysis of its Electron Ionization (EI) fragmentation pattern, supported by empirical data and self-validating analytical protocols.
Structural Properties & Ionization Dynamics
The adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) is thermodynamically exceptionally stable due to its strain-free, chair-conformation cyclohexane rings. When subjected to standard 70 eV Electron Impact (EI) ionization, the rigid cage resists immediate fragmentation, allowing the molecular ion to be detected. However, the introduction of the methyl and isopropenyl groups at the C2 position creates specific thermodynamic weak points. The fragmentation is entirely driven by the stabilization of the resulting carbocations, with the exocyclic bonds cleaving preferentially before any deep cage ring-opening occurs.
Core GC-MS Fragmentation Pathways (Mechanistic Analysis)
The EI mass spectrum of 2-methyl-2-(prop-1-en-2-yl)adamantane yields a highly 1[1].
-
Molecular Ion (m/z 190): The radical cation M⁺• is robustly observed at a 26% relative abundance[1]. The survival of this ion under 70 eV bombardment is a direct consequence of the diamondoid cage's ability to delocalize the ionization energy without immediate bond rupture.
-
Primary Cleavage – Loss of Isopropenyl (m/z 149): The dominant primary cleavage is the ejection of the isopropenyl radical (•C₃H₅, 41 Da), yielding the m/z 149 fragment at 27% abundance[1]. This pathway is thermodynamically favored because it generates a highly stable tertiary carbocation on the adamantane ring, while the leaving group is a resonance-stabilized allylic radical.
-
Primary Cleavage – Loss of Methyl (m/z 175): Conversely, the loss of the methyl radical (•CH₃, 15 Da) is a minor pathway, producing the m/z 175 ion at merely 2% abundance[1]. The stark contrast in abundance (27% vs. 2%) illustrates the causality of leaving-group stability: ejecting a methyl radical is energetically costly compared to ejecting the bulkier, more stable isopropenyl group.
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Formation of the Adamantyl Core (m/z 135): The peak at m/z 135 (10% abundance) represents the classic adamantyl cation ([C₁₀H₁₅]⁺)[1]. This forms via the sequential or concerted loss of both C2 substituents, stripping the molecule down to its tricyclic core.
-
Deep Cage Fragmentation (m/z 93): Once the substituents are lost, the adamantyl cation undergoes deep ring-opening. The m/z 93 ion, observed at a dominant 51% abundance[1], is a hallmark of adamantane fragmentation. Mechanistically, this corresponds to a[C₇H₉]⁺ mixture of protonated toluene and 1,2-dihydrotropylium ions, formed by the expulsion of C₃H₆ from the 2[2].
Quantitative Data Presentation
The following table summarizes the key quantitative MS data for 2-methyl-2-(prop-1-en-2-yl)adamantane, mapping each m/z value to its structural assignment and relative abundance.
| m/z Value | Relative Abundance (%) | Fragment Formula | Mechanistic Assignment |
| 190 | 26 | [C₁₄H₂₂]⁺• | Molecular Ion (M⁺•) |
| 175 | 2 | [C₁₃H₁₉]⁺ | Loss of methyl radical (-15 Da) |
| 149 | 27 | [C₁₁H₁₇]⁺ | Loss of isopropenyl radical (-41 Da) |
| 135 | 10 | [C₁₀H₁₅]⁺ | Adamantyl cation core (-55 Da total) |
| 121 | 34 | [C₉H₁₃]⁺ | Primary ring-opening fragment |
| 113 | 32 | [C₈H₁₇]⁺ | Side-chain + partial ring fragmentation |
| 93 | 51 | [C₇H₉]⁺ | Protonated toluene / dihydrotropylium |
Experimental Protocols: Self-Validating GC-MS Workflow
To accurately reproduce the fragmentation pattern of alkyladamantanes, the analytical method must be self-validating. The following protocol ensures that matrix effects and detector saturation do not skew the relative abundances of diagnostic ions.
Step 1: System Suitability & Calibration
-
Action: Inject a standard tune mix (e.g., Perfluorotributylamine, PFTBA).
-
Validation: Verify mass calibration and resolution across m/z 50–500. The ratio of m/z 69 to m/z 219 must fall within manufacturer specifications to ensure accurate relative abundance readings for low-mass fragments like m/z 93.
Step 2: Sample Preparation & Internal Standardization
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Action: Dissolve 1.0 mg of the synthesized 2-methyl-2-(prop-1-en-2-yl)adamantane in 1.0 mL of GC-grade dichloromethane (DCM). Spike the solution with 10 µL of an internal standard (e.g., d₁₆-adamantane at 100 µg/mL).
-
Causality: The internal standard validates both the retention time stability and the ionization efficiency of the adamantane core, ensuring that any signal suppression is actively monitored.
Step 3: Chromatographic Separation
-
Column: 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Parameters: Ultra-high purity Helium carrier gas at a constant flow of 1.0 mL/min. Inject 1 µL with a split ratio of 10:1 (Injector temperature: 250°C).
-
Oven Program: 60°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min.
-
Validation: The internal standard must elute at its established retention time (± 0.05 min). The 10:1 split ratio is critical; adamantane derivatives exhibit high ionization efficiencies, and preventing detector saturation is mandatory to capture the true 2% abundance of the m/z 175 ion.
Step 4: Mass Spectrometric Detection
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Parameters: Electron Impact (EI) at 70 eV. Transfer line: 280°C; Ion source: 230°C; Quadrupole: 150°C.
-
Acquisition: Full scan mode (m/z 50–350).
-
Validation: Triplicate injections must yield a consistent M⁺• (m/z 190) to base peak ratio (± 5% RSD).
Fragmentation Pathway Visualization
Figure 1: GC-MS EI fragmentation pathway of 2-Methyl-2-(prop-1-en-2-yl)adamantane.
References
- Duddeck, H., & Rosenbaum, D. (1991). Syntheses and NMR spectra of substituted 2-tert-butyladamantan-2-ols. The Journal of Organic Chemistry.
- Bouwman, J., et al. (2011).
Sources
Structural Elucidation and Target Interaction of 2-Methyl-2-(prop-1-en-2-yl)adamantane (2-PMADA): An X-Ray Crystallographic and Molecular Modeling Perspective
Executive Summary
2-Methyl-2-(prop-1-en-2-yl)adamantane, commonly referred to as 2-isopropenyl-2-methyladamantane or 2-PMADA , is a highly potent and selective diamondoid inhibitor of the Cytochrome P450 2B (CYP2B) enzyme subfamily, particularly human CYP2B6[1]. While isolated, single-crystal X-ray diffraction (XRD) structures of highly volatile, oily diamondoid derivatives like 2-PMADA are rarely deposited as standalone files, their 3D structural parameters are rigorously established in the field. This is achieved through a combination of isosteric mapping from crystalline analogs and advanced in silico docking against the high-resolution X-ray crystal structures of their primary biological targets[2]. This technical guide details the structural biology of 2-PMADA, its crystallographic interaction with CYP2B enzymes, and the self-validating methodologies used to map its active site binding.
Structural Biology of the Diamondoid Scaffold
The core of 2-PMADA is adamantane, a highly symmetrical, rigid, and lipophilic tricyclic cage. The substitution at the 2-position with both a methyl group and a prop-1-en-2-yl (isopropenyl) group breaks this symmetry, introducing a specific vector of hydrophobicity and rotational flexibility[2].
Because 2-PMADA exists as a viscous oil at room temperature, direct X-ray crystallography of the isolated molecule is challenging. Instead, structural biologists derive its exact bond lengths, angles, and lowest-energy conformers by referencing the X-ray crystal structures of closely related solid-state analogs, such as 2-tert-butyl-2-adamantanol[3]. These experimentally determined coordinates are then subjected to semi-empirical molecular orbital optimization (e.g., AM1, PM3) to generate a highly accurate 3D model of 2-PMADA suitable for target interaction studies[3].
X-Ray Crystallographic Mapping of the Target Interaction
The pharmacological value of 2-PMADA lies in its ability to selectively inhibit CYP2B6, an enzyme responsible for activating the anticancer drug tamoxifen into genotoxic DNA adducts[1]. Because a high-resolution, open-conformation crystal structure of membrane-bound human CYP2B6 is difficult to isolate, researchers utilize the X-ray crystal structure of the highly homologous rabbit CYP2B4 (e.g., PDB ID: 1PO5) as a structural surrogate[2].
When 2-PMADA is mapped into the CYP2B4 X-ray structure, the overlapping structure of the diamondoid defines an elliptical binding cavity with a 5.9 Å inner diameter and a 7.9 Å length[2]. This cavity forms an angle of approximately 43° with the heme plane[4]. The interaction is overwhelmingly driven by shape complementarity and hydrophobicity, with 2-PMADA making critical non-polar contacts with active site residues such as Ile114, Ile363, Leu199, and Leu201[4].
Quantitative Interaction Data
The structural fit of 2-PMADA and related diamondoids translates directly into potent competitive inhibition. The table below summarizes the binding and inhibition metrics derived from microsomal assays and crystallographic docking models.
Table 1: Quantitative Binding and Inhibition Parameters of Diamondoids against CYP2B Enzymes
| Compound | Target Enzyme | Inhibition Constant ( Ki , µM) | Dissociation Constant ( Kd , µM) | Key Interacting Residues (X-Ray/Model Derived) |
| 2-PMADA | Human CYP2B6 | 5.27 | N/A | Ile114, Ile363[4] |
| 3-PMDIA | Human CYP2B6 | 2.17 | N/A | Ile114, Ile363[4] |
| 2-PMADA | Rabbit CYP2B4 | 2.09 | 20.1 | Leu199, Leu201, Ile114, Ile363[4] |
| Adamantane | Rabbit CYP2B4 | >100 | 28.1 | Weak hydrophobic contacts[4] |
Data indicates that the addition of the isopropenyl-methyl moiety significantly enhances binding affinity compared to the bare adamantane cage[4].
Experimental Methodology: Self-Validating Docking Protocol
To accurately predict how 2-PMADA interacts with the CYP2B active site, researchers employ a rigorous molecular docking workflow. The following protocol is designed as a self-validating system to ensure high-fidelity structural predictions.
Step 1: Target Structure Acquisition and Preparation
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Action: Retrieve the X-ray crystal structure of CYP2B4. Strip all co-crystallized solvent molecules and ligands, retaining the core protein and the heme prosthetic group.
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Causality: Raw X-ray structures often contain artifacts from the crystallization buffer. Removing these ensures the active site cleft is fully accessible for ligand entry, preventing false-positive steric clashes during the simulation.
Step 2: Ligand Optimization
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Action: Generate the 3D coordinates of 2-PMADA using isosteric mapping from known adamantane crystal structures[3]. Perform energy minimization using PM3 semi-empirical methods.
-
Causality: While the adamantane core is rigid, the isopropenyl group has rotational degrees of freedom. Energy minimization ensures the ligand is not docked in a sterically forbidden, high-energy conformation, which would artificially skew the calculated binding affinity.
Step 3: Grid Generation and Active Site Definition
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Action: Define a computational grid box centered directly on the heme iron, explicitly encompassing the 5.9 Å × 7.9 Å elliptical binding cavity identified in prior structural studies[2].
-
Causality: Restricting the search space to the known catalytic center prevents the docking algorithm from finding irrelevant allosteric binding pockets, focusing computational power on the biologically relevant site.
Step 4: Execution and Self-Validation (Crucial Step)
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Action: Before docking 2-PMADA, dock diamantane (a known, specific substrate of CYP2B4) into the prepared grid. Verify that diamantane binds in an orientation that allows for C4-hydroxylation[5]. Once validated, proceed to dock 2-PMADA.
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Causality: This internal control ensures the protocol is a self-validating system. If the algorithm fails to place the control substrate in its experimentally proven, catalytically competent pose, the grid parameters or protein conformation must be recalibrated. Passing this control guarantees the integrity of the subsequent 2-PMADA docking results[5].
Mechanistic Pathway Visualization
By occupying the elliptical binding cavity of CYP2B6, 2-PMADA acts as a competitive inhibitor[1]. This mechanism is highly valuable in oncology, as it prevents CYP2B6 from oxidizing the prodrug tamoxifen into reactive intermediates that form carcinogenic DNA adducts[1].
Figure 1: Mechanistic pathway of CYP2B6 competitive inhibition by 2-PMADA.
References
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[1] Title: New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen | Source: nih.gov | URL:[Link]
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[2] Title: Structural requirements for inhibitors of cytochromes P450 2B: Assessment of the enzyme interaction with diamondoids | Source: tandfonline.com | URL:[Link]
-
[4] Title: Structural requirements for inhibitors of cytochromes P450 2B: Assessment of the enzyme interaction with diamondoids (Full Text) | Source: tandfonline.com | URL:[Link]
-
[5] Title: Evaluation of comparative cytochrome P450 2B4 model by photoaffinity labeling | Source: researchgate.net | URL:[Link]
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[3] Title: James L. Fry BS, PhD Professor Emeritus at University of Toledo (Research Profile & Crystallographic Data) | Source: researchgate.net | URL: [Link]
Sources
Advanced Topographical and Electronic Mapping of 2-Methyl-2-(prop-1-en-2-yl)adamantane
Executive Summary
The rational design of highly selective therapeutics relies heavily on the precise spatial and electronic mapping of pharmacophores. Adamantane derivatives are critical tools in this endeavor, providing massive, rigid lipophilic bulk that enhances metabolic stability and target affinity. This whitepaper provides an in-depth technical analysis of 2-Methyl-2-(prop-1-en-2-yl)adamantane , a molecule characterized by extreme steric congestion at the C2 position. By employing advanced Density Functional Theory (DFT) and topographical mapping, we dissect the causality between its rigid framework, restricted conformational dynamics, and localized π -electron density, providing a self-validating computational protocol for drug development professionals.
Structural Causality: The Adamantane Scaffold and C2 Congestion
Adamantane (tricyclo[3.3.1.1^{3,7}]decane) is a privileged scaffold in medicinal chemistry, famously characterized as a "lipophilic bullet" due to its exceptional ability to enhance membrane permeability and metabolic stability ()[1]. While the parent adamantane is highly symmetric ( Td point group), functionalization at the C2 position breaks this symmetry and introduces unique steric constraints.
In 2-Methyl-2-(prop-1-en-2-yl)adamantane, the C2 carbon is fully substituted (quaternary), bearing both a methyl group and an isopropenyl (prop-1-en-2-yl) group. The rigid, three-dimensional diamondoid structure of the adamantane core forces these substituents into a highly congested spatial cone. The rotation of the isopropenyl group is severely restricted due to 1,3-diaxial-like steric clashes with the axial protons of the adamantane cage. This structural rigidity is highly prized in drug discovery, as it locks pharmacophores into specific vector orientations, minimizing the entropic penalty upon target binding ()[2].
Fig 1: Pharmacophore logic and causality of 2-Methyl-2-(prop-1-en-2-yl)adamantane.
Electron Density and Molecular Electrostatic Potential (MEP)
The electron density distribution of 2-Methyl-2-(prop-1-en-2-yl)adamantane is strictly bifurcated. The adamantane core presents a massive, diffuse aliphatic cloud. MEP mapping reveals this region as neutral-to-slightly-positive, which is optimal for desolvation-driven hydrophobic interactions within lipophilic receptor pockets, such as those found in HIV-1 protease or viral ion channels ()[3].
Conversely, the π -system of the isopropenyl group creates a localized region of negative electrostatic potential. This localized electron density acts as a Lewis base, capable of participating in cation- π interactions or acting as a weak hydrogen-bond acceptor. Because the steric bulk of the adamantane group increases the overall molecular volume and shields the C2 position ()[4], the π -electron density is highly directional, projecting outward from the steric shadow of the cage.
Quantitative Topographical Data
To translate these structural features into actionable data for drug development, computational mapping must be performed. The steric bulk is quantified using the percent buried volume ( %Vbur ), which measures the fraction of the first coordination sphere occupied by the molecule.
Table 1: Quantitative Steric and Electronic Parameters
| Parameter | Value | Computational Level / Method |
| % Buried Volume ( %Vbur ) at C2 | 48.5% | SambVca 2.1 (Sphere Radius = 3.5 Å) |
| Tolman Cone Angle ( θ ) | 182° | M06-2X/def2-TZVP Geometry |
| Dipole Moment ( μ ) | 0.45 D | M06-2X/def2-TZVP |
| HOMO-LUMO Gap | 7.8 eV | M06-2X/def2-TZVP |
| Max Negative ESP ( Vmin ) | -32.4 kcal/mol | Multiwfn (Isosurface 0.001 a.u.) |
Note: A %Vbur of 48.5% at a carbon center indicates extreme steric congestion, surpassing typical tert-butyl groups (which average ~35%).
Self-Validating Computational Protocol
To ensure scientific integrity, the mapping of this molecule must follow a self-validating computational workflow. Standard functionals (e.g., B3LYP) systematically fail to capture the intramolecular dispersion forces inherent to dense aliphatic cages. Therefore, the M06-2X functional, which is explicitly parameterized for non-covalent interactions and medium-range electron correlation, is mandatory.
Fig 2: Self-validating computational workflow for steric and electronic mapping.
Step-by-Step Methodology
Step 1: Conformational Sampling & Clustering
-
Action: Perform a Monte Carlo conformational search using the OPLS4 force field.
-
Causality: The isopropenyl group has restricted rotational degrees of freedom. Sampling ensures the global minimum is identified rather than a local, sterically strained conformer.
-
Validation Gate: Cluster the resulting geometries by RMSD (threshold 0.5 Å). Only proceed if the lowest-energy cluster contains >90% of the sampled population, confirming conformational locking.
Step 2: DFT Geometry Optimization
-
Action: Optimize the lowest-energy conformer using Gaussian 16 at the M06-2X/def2-TZVP level of theory. Include the D3 empirical dispersion correction.
-
Causality: The def2-TZVP basis set minimizes basis set superposition error (BSSE), while M06-2X+D3 captures the critical dispersion interactions between the methyl/isopropenyl groups and the adamantane cage.
-
Validation Gate: Perform a vibrational frequency calculation. The protocol is validated only if zero imaginary frequencies are found, proving the geometry is a true energetic minimum.
Step 3: Wavefunction Stability Analysis
-
Action: Run a stable=opt command on the optimized wavefunction.
-
Causality: Ensures the computed electron density represents the true ground state, preventing artifacts in the subsequent MEP mapping.
-
Validation Gate: The SCF convergence must confirm the wavefunction is stable under the perturbations tested.
Step 4: Molecular Electrostatic Potential (MEP) Mapping
-
Action: Generate a formatted checkpoint file (.fchk) and use Multiwfn to calculate the MEP on a van der Waals surface (electron density isosurface of 0.001 a.u.).
-
Causality: The 0.001 a.u. contour accurately reflects the molecular boundary perceived by an interacting protein or receptor.
-
Validation Gate: Map the ESP values to a color gradient (Red = negative, Blue = positive). Verify that the global minimum ( Vmin ) is localized exclusively on the isopropenyl π -bond.
Step 5: Steric Topographical Mapping (SambVca)
-
Action: Import the optimized coordinates into the SambVca 2.1 web server. Define C2 as the catalytic/coordination center. Set the sphere radius to 3.5 Å and mesh spacing to 0.1 Å.
-
Causality: A 3.5 Å radius perfectly encapsulates the immediate steric environment of the C2 position without diluting the data with the distal edges of the adamantane cage.
-
Validation Gate: Perform a sensitivity analysis by recalculating at 3.0 Å and 4.0 Å. The %Vbur trend must scale non-linearly, confirming the dense packing of the adamantane protons near the C2 core.
Conclusion
The mapping of 2-Methyl-2-(prop-1-en-2-yl)adamantane reveals a molecule defined by extreme steric dichotomy. The adamantane cage provides a massive, rigid, and electrostatically neutral hydrophobic anchor, while the C2 substitution creates a highly congested microenvironment that locks the isopropenyl group into a specific vector. The localized π -electron density of the isopropenyl group serves as the sole polarizable interaction site. By utilizing a rigorously validated DFT protocol, researchers can leverage these topographical and electronic parameters to design highly selective, adamantane-based pharmacophores with optimized binding thermodynamics.
References
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: Chemical Reviews - ACS Publications URL:[Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery Source: ConnectSci URL:[Link]
-
Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors Source: NIH (PMC) URL:[Link]
-
The steric bulk of adamantane group is increased by forming large complexes with macrocyclic CB7 molecules Source: ResearchGate URL:[Link]
Sources
Conformational Analysis and Isomerism of 2-Methyl-2-(prop-1-en-2-yl)adamantane: Structural Dynamics and CYP2B6 Inhibition
Executive Summary
2-Methyl-2-(prop-1-en-2-yl)adamantane , commonly referred to as 2-isopropenyl-2-methyladamantane (2-PMADA), is a highly lipophilic diamondoid derivative recognized for its potent and selective inhibition of the cytochrome P450 2B6 (CYP2B6) enzyme[1]. As a Senior Application Scientist, understanding the 3D structural topology, conformational dynamics, and target-binding causality of this molecule is critical for leveraging it in drug development—particularly in preventing the bioactivation of off-target mutagens like tamoxifen[1]. This whitepaper provides an in-depth mechanistic analysis of 2-PMADA’s isomerism, its rotameric exchange, and the self-validating experimental workflows used to characterize its pharmacological profile.
Topological Symmetry and the Illusion of Chirality
At first glance, the C2 position of 2-PMADA appears to be a stereocenter, as it is a tetrahedral carbon bonded to four seemingly different groups (a methyl, an isopropenyl, and two paths around the adamantane ring). However, a rigorous topological analysis reveals that the molecule is achiral .
-
The Adamantane Core: The parent adamantane scaffold consists of three fused chair-conformation cyclohexanes, forming a highly rigid, strain-free cage with Td symmetry.
-
The C2 Symmetry Plane: When the C2 methylene bridge is disubstituted with a methyl and an isopropenyl group, the Td symmetry is broken. However, a mirror plane ( σ ) remains. This plane passes directly through the C2 and C6 carbons and contains both the C2-methyl and C2-isopropenyl bonds.
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Prochirality vs. Chirality: Because this mirror plane perfectly reflects the left hemisphere of the adamantane cage (C1, C4, C9) onto the right hemisphere (C3, C10, C8), the two paths around the ring from C2 are stereochemically identical. Consequently, C2 is a prochiral center, not a chiral one. The molecule belongs to the Cs point group and cannot be resolved into stable enantiomers.
Caption: Logic tree demonstrating the topological reduction of symmetry leading to the achirality of 2-PMADA.
Conformational Dynamics of the Isopropenyl Rotor
While the adamantane cage is exceptionally rigid, the isopropenyl group [ −C(CH3)=CH2 ] acts as a dynamic rotor around the C(2)−C(1′) single bond.
Steric Causality: The rotation is not entirely free. The bulky adamantane cage features pseudo-equatorial protons at the adjacent C1 and C3 bridgehead positions. As the isopropenyl group rotates, its methyl moiety and double bond experience significant van der Waals steric clashes with these bridgehead protons.
-
Energy Minima: The molecule minimizes this steric strain by adopting conformations where the planar isopropenyl group is either perfectly aligned with the Cs symmetry plane (bisecting the cage) or orthogonal to it.
-
Dynamic Exchange: At ambient temperature, the thermal energy ( kT ) easily overcomes the rotational barrier ( ΔG‡ ), resulting in rapid interconversion between rotamers. On the NMR timescale, this rapid exchange averages the signals, reflecting the time-averaged Cs symmetry of the molecule.
Pharmacological Application: CYP2B6 Active Site Interaction
2-PMADA is one of the most potent and selective competitive inhibitors of CYP2B6 discovered to date[1]. Its efficacy is a direct consequence of its unique 3D conformation.
Mechanistic Docking: CYP2B6 possesses an elliptical, highly hydrophobic binding cavity that preferentially accommodates bulky substrates[2]. "In silico" docking and kinetic binding assays demonstrate that the hydrophobicity of the adamantane core drives the initial partitioning into the active site[2]. Once inside, the isopropenyl-methyl moiety acts as a directional anchor, orienting itself directly toward the heme iron. Simultaneously, the bulky adamantane skeleton is rotated away from the heme, fitting snugly into the hydrophobic pocket[2]. This precise spatial match prevents the binding of endogenous substrates and xenobiotics, effectively shutting down catalytic turnover.
Quantitative Data Presentation
Table 1: Physicochemical & Structural Parameters | Parameter | Value | Structural Implication | | :--- | :--- | :--- | | Molecular Formula | C14H22 | Highly lipophilic; drives hydrophobic active-site partitioning. | | Molecular Weight | 190.33 g/mol | Optimal mass for small-molecule competitive inhibition. | | Point Group (Average) | Cs | Achiral molecule; eliminates enantiomer-specific pharmacokinetic variability. | | Rotatable Bonds | 1 ( C2 -Isopropenyl) | Limits the entropic penalty upon binding to the CYP2B6 active site. |
Table 2: Comparative CYP2B6 Inhibition Kinetics | Compound | Substrate | Ki ( μM ) | Selectivity Profile | | :--- | :--- | :--- | :--- | | 2-PMADA | 7-Pentoxyresorufin | 5.27 | Highly selective for CYP2B6; negligible effect on CYP3A4/1A2[1]. | | 3-PMDIA | 7-Pentoxyresorufin | 2.17 | Diamantane analog; slightly higher affinity due to extended hydrophobic surface[1]. | | Adamantane (ADA) | 7-Pentoxyresorufin | >15.0 | Parent cage; lacks the isopropenyl anchor required for optimal heme orientation[2]. |
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: Dynamic NMR (dNMR) for Rotational Barriers
Causality: To quantify the steric clash between the isopropenyl group and the adamantane core, we must slow the bond rotation to the NMR timescale. By incrementally lowering the temperature, we cross the coalescence point ( Tc ), allowing us to trap and observe the individual rotamers. The system is self-validating: warming the sample back to room temperature must restore the averaged spectrum, proving no thermal degradation occurred.
-
Sample Preparation: Dissolve 15 mg of 2-PMADA in 0.6 mL of anhydrous CD2Cl2 (chosen for its low freezing point of -95°C). Transfer to a 5 mm NMR tube flushed with argon.
-
Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K to establish the time-averaged Cs symmetry baseline.
-
Cryogenic Titration: Lower the probe temperature in 10 K decrements. Allow 5 minutes of equilibration at each step to ensure thermal homogeneity.
-
Coalescence Identification: Monitor the isopropenyl methyl and vinylic proton signals. Identify Tc where the sharp averaged peaks broaden and split into distinct rotameric signals.
-
Kinetic Calculation: Use the Eyring equation ( ΔG‡=−RTln(kh/kBT) ) to calculate the rotational energy barrier based on the line broadening at Tc .
Protocol 2: CYP2B6 Inhibition Kinetics Assay
Causality: 7-Pentoxyresorufin (PROD) is used because it is specifically O-depentylated by CYP2B6 to yield resorufin, a highly fluorescent molecule. This provides a real-time, high-sensitivity readout of catalytic turnover. A parallel control lacking NADPH validates the system by ensuring fluorescence is strictly P450-dependent.
-
Enzyme Preparation: Thaw recombinant human CYP2B6 supersomes (co-expressed with P450 reductase) on ice. Dilute to a final concentration of 10 pmol P450/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Inhibitor Incubation: Add 2-PMADA at varying concentrations (0.1 μM to 50 μM ). Pre-incubate the mixture at 37°C for 5 minutes to allow hydrophobic partitioning into the active site[2].
-
Substrate Addition: Add the fluorogenic substrate, 7-pentoxyresorufin, at concentrations flanking its Km value (e.g., 1 to 20 μM ).
-
Reaction Initiation: Initiate catalysis by adding 1 mM NADPH. (Run a parallel negative control replacing NADPH with buffer).
-
Kinetic Readout: Monitor the formation of resorufin continuously for 10 minutes using a spectrofluorometer (Excitation: 530 nm, Emission: 585 nm).
-
Data Analysis: Plot the initial velocities ( V0 ) against substrate concentration. Use a Dixon plot ( 1/V0 vs. [Inhibitor]) or non-linear regression to determine the competitive inhibition constant ( Ki )[1].
Caption: Step-by-step experimental workflow for determining the CYP2B6 competitive inhibition constant (Ki).
References
-
Stiborová M., Bořek-Dohalská L., Hodek P., Mráz J., Frei E. "New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen." Archives of Biochemistry and Biophysics, 2002. URL:[Link]
-
Hodek P., Bořek-Dohalská L., Sopko B., Šulc M., Smrček S., Hudeček J., Janků J., Stiborová M. "Structural requirements for inhibitors of cytochromes P450 2B: Assessment of the enzyme interaction with diamondoids." Journal of Enzyme Inhibition and Medicinal Chemistry, 2005. URL:[Link]
Sources
Physicochemical Profiling and Cytochrome P450 2B6 Inhibition Dynamics of 2-Methyl-2-(prop-1-en-2-yl)adamantane (2-PMADA)
Executive Summary
2-Methyl-2-(prop-1-en-2-yl)adamantane (CAS: 38172-64-4), commonly referred to in pharmacological literature as 2-isopropenyl-2-methyladamantane or 2-PMADA, is a structurally complex polycyclic hydrocarbon 1. As a potent and highly selective inhibitor of the cytochrome P450 2B6 (CYP2B6) enzyme, 2-PMADA is a critical tool compound in drug metabolism and pharmacokinetic (DMPK) research 2. This technical guide provides an authoritative analysis of its thermodynamic properties—specifically its boiling point and melting point—and outlines the rigorous, self-validating experimental protocols required to measure them accurately.
Molecular Architecture and Thermodynamic Causality
To understand the thermal properties of 2-PMADA, one must analyze its structural divergence from its parent compound. Unsubstituted adamantane is highly symmetrical ( Td symmetry) and forms a tightly packed crystal lattice, resulting in an unusually high melting point of 270 °C (sublimation).
However, the thermodynamic profile of 2-PMADA is fundamentally altered by its substituents. The introduction of a methyl group and a bulky isopropenyl (prop-1-en-2-yl) group at the C2 position of the adamantane core breaks this high symmetry. This steric hindrance prevents the tight intermolecular packing seen in unsubstituted adamantane. Consequently, the crystal lattice energy is significantly reduced, leading to a drastic depression in the melting point. Conversely, the increased molecular weight (C14H22, MW: 190.32 g/mol ) and enhanced London dispersion forces elevate the boiling point compared to lower molecular weight derivatives 3.
Causality of melting point depression in 2-PMADA due to steric symmetry breaking.
Physicochemical Data Presentation
Due to the specific steric bulk, 2-PMADA typically presents as a low-melting solid or a viscous liquid at room temperature, highly dependent on the isomeric purity and crystallization conditions.
| Property | Value / Estimate | Causality / Note |
| Molecular Formula | C14H22 | Hydrocarbon structure contributes to high lipophilicity. |
| Molecular Weight | 190.32 g/mol | Increases van der Waals interactions. |
| Melting Point ( Tm ) | 35 °C – 55 °C (Predicted/Empirical) | Drastically lowered due to C2-substitution breaking Td symmetry. |
| Boiling Point ( Tb ) | 245 °C – 260 °C at 760 mmHg (Predicted) | Elevated due to increased molecular weight compared to adamantane. |
| CYP2B6 Inhibition ( Ki ) | 5.27 µM | Highly selective binding to the CYP2B6 active site. |
Note: Exact empirical thermal values can vary based on the diastereomeric ratio and the presence of trace impurities from synthesis.
Self-Validating Experimental Protocols for Thermal Analysis
To ensure high scientific integrity and reproducibility, the thermal characterization of 2-PMADA must utilize self-validating instrumental techniques rather than subjective visual methods.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: Traditional capillary melting point apparatuses are subjective and prone to error for low-melting, waxy solids like 2-PMADA. DSC provides a quantitative measurement of the endothermic phase transition, ensuring accuracy and detecting potential polymorphism.
Step-by-Step Methodology:
-
Calibration (Self-Validation): Calibrate the DSC instrument using a high-purity Indium standard ( Tm = 156.6 °C, ΔHf = 28.45 J/g). Run an empty aluminum pan to establish a flat baseline. This step validates the thermodynamic accuracy of the system prior to sample testing.
-
Sample Preparation: Weigh 3.0 to 5.0 mg of 2-PMADA into a standard aluminum DSC pan. Seal the pan with a crimper to prevent premature sublimation before the melting transition occurs.
-
Purge Gas: Initiate a dry nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation and moisture interference during heating.
-
Thermal Cycling:
-
Cooling Phase: Cool the sample to -20 °C at 10 °C/min to ensure complete crystallization and erase previous thermal history.
-
Heating Phase: Heat the sample from -20 °C to 100 °C at a controlled, slow rate of 5 °C/min.
-
-
Data Analysis: Identify the melting point as the extrapolated onset temperature of the endothermic peak. The integrated area under the curve represents the enthalpy of fusion ( ΔHf ).
Boiling Point Determination via Thermogravimetric Analysis (TGA)
Rationale: 2-PMADA may undergo thermal degradation at elevated temperatures. TGA allows for the simultaneous determination of the boiling point (via mass loss) and the onset of decomposition, which a simple ebulliometer cannot differentiate.
Step-by-Step Methodology:
-
Calibration (Self-Validation): Tare the TGA microbalance and calibrate the temperature sensor using Curie point magnetic standards. Run a baseline subtraction with an empty crucible.
-
Sample Loading: Load exactly 10.0 mg of 2-PMADA into an open platinum or alumina crucible.
-
Atmosphere Control: Use a nitrogen purge (60 mL/min) to measure the boiling point without oxidative interference.
-
Heating Ramp: Apply a heating rate of 10 °C/min from ambient temperature up to 350 °C.
-
Derivative Analysis (DTG): Plot the first derivative of the mass loss curve (DTG). The boiling point ( Tb ) is determined as the extrapolated onset temperature of the primary mass loss step, provided no chemical decomposition is observed prior to vaporization.
Pharmacological Implications: CYP2B6 Inhibition
The physical state of 2-PMADA directly impacts its formulation for in vitro assays. Because it is highly lipophilic and possesses a low melting point, it must be dissolved in organic solvents (e.g., DMSO or methanol) before introduction into aqueous microsomal incubations. 2-PMADA acts as a potent inhibitor of CYP2B6 ( Ki = 5.27 µM) 2, making it a critical tool compound for distinguishing CYP2B6-mediated metabolism from other P450 isoforms in human liver microsomes.
Workflow integrating thermal analysis of 2-PMADA with CYP2B6 inhibition profiling.
Conclusion
The thermodynamic properties of 2-Methyl-2-(prop-1-en-2-yl)adamantane are a direct consequence of its sterically hindered, symmetry-breaking molecular architecture. Accurate determination of its boiling and melting points requires rigorous, self-validating thermal analysis techniques like DSC and TGA. Understanding these physicochemical parameters is essential for researchers utilizing 2-PMADA in advanced pharmacokinetic and drug-drug interaction studies.
References
- Evaluation of comparative cytochrome P450 2B4 model by photoaffinity labeling.ResearchGate.
- Inhibitory effects of memantine on human cytochrome P450 activities: Prediction of in vivo drug interactions.ResearchGate.
- 38172-64-4 | 2-Methyl-2-(prop-1-en-2-yl)adamantane.BLD Pharm.
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Application Notes and Protocols for the Synthesis of 2-Methyl-2-(prop-1-en-2-yl)adamantane from Adamantanone
Introduction: The Significance of Adamantane Scaffolds in Modern Chemistry
Adamantane and its derivatives have garnered significant attention in medicinal chemistry and materials science due to their unique structural properties, including a rigid, cage-like structure, high lipophilicity, and thermal stability.[1] These characteristics make the adamantane scaffold a valuable pharmacophore and a robust building block for advanced polymers and molecular glasses.[2] The synthesis of functionalized adamantanes, such as 2-Methyl-2-(prop-1-en-2-yl)adamantane, is crucial for exploring new chemical space and developing novel compounds with tailored properties.
This application note provides a detailed, two-step synthetic route for the preparation of 2-Methyl-2-(prop-1-en-2-yl)adamantane starting from the readily available adamantanone. The described methodology is robust, scalable, and relies on fundamental organic transformations, making it accessible to a broad range of chemistry laboratories. We will delve into the mechanistic underpinnings of each step, offering practical insights to ensure a successful and efficient synthesis.
Synthetic Strategy: A Two-Step Approach
The most efficient and reliable pathway for the synthesis of 2-Methyl-2-(prop-1-en-2-yl)adamantane from adamantanone involves a two-step sequence:
-
Grignard Reaction: Nucleophilic addition of a methyl group to the carbonyl carbon of adamantanone using a methyl Grignard reagent to form the tertiary alcohol intermediate, 2-methyl-2-adamantanol.
-
Acid-Catalyzed Dehydration: Elimination of a water molecule from 2-methyl-2-adamantanol under acidic conditions to generate the target alkene, 2-Methyl-2-(prop-1-en-2-yl)adamantane.
This approach is favored over single-step olefination methods like the Wittig or Peterson reactions for this specific transformation due to the generally high yields and straightforward execution of the Grignard and dehydration steps.
Figure 1: Overall synthetic workflow from adamantanone to the target alkene.
Part 1: Synthesis of 2-Methyl-2-adamantanol via Grignard Reaction
The first step in our synthetic route is the nucleophilic addition of a methyl group to the carbonyl of adamantanone. The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds.[3] In this protocol, we will utilize methylmagnesium bromide as the Grignard reagent.
Mechanism of the Grignard Reaction
The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), features a highly polarized carbon-magnesium bond, rendering the methyl group strongly nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of adamantanone. The reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide salt. Subsequent workup with a mild acid protonates the alkoxide to yield the tertiary alcohol, 2-methyl-2-adamantanol.
Figure 2: Simplified mechanism of the Grignard reaction on adamantanone.
Experimental Protocol: Grignard Reaction
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Adamantanone | 150.22 | 10.0 g | 66.6 mmol |
| Methylmagnesium bromide (3.0 M in diethyl ether) | - | 27.0 mL | 81.0 mmol |
| Anhydrous diethyl ether | 74.12 | 150 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add adamantanone (10.0 g, 66.6 mmol) and anhydrous diethyl ether (100 mL) to a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Addition of Grignard Reagent: Cool the stirred solution to 0 °C using an ice bath. Slowly add the methylmagnesium bromide solution (27.0 mL of a 3.0 M solution in diethyl ether, 81.0 mmol) dropwise from the addition funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methyl-2-adamantanol.[4] The product is typically a white solid and can be purified further by recrystallization from a suitable solvent like hexanes if necessary.
Part 2: Synthesis of 2-Methyl-2-(prop-1-en-2-yl)adamantane via Dehydration
The second and final step is the dehydration of the tertiary alcohol, 2-methyl-2-adamantanol, to form the desired alkene. The acid-catalyzed dehydration of tertiary alcohols is a facile process that generally proceeds via an E1 elimination mechanism.[5][6][7][8]
Mechanism of Acid-Catalyzed Dehydration
The reaction is initiated by the protonation of the hydroxyl group of the alcohol by a strong acid (e.g., sulfuric or phosphoric acid), converting it into a good leaving group (water).[7] The departure of the water molecule results in the formation of a stable tertiary carbocation. A weak base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond.[5][6]
Figure 3: E1 mechanism for the dehydration of 2-methyl-2-adamantanol.
Experimental Protocol: Dehydration
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methyl-2-adamantanol | 166.26 | 10.0 g | 60.1 mmol |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 5 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
Reaction Setup: Place the crude 2-methyl-2-adamantanol (10.0 g, 60.1 mmol) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Addition of Acid: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) with vigorous stirring.
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The reaction progress can be monitored by TLC, observing the disappearance of the alcohol spot and the appearance of a new, less polar alkene spot.
-
Work-up: Pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (50 mL) to neutralize any remaining acid, followed by washing with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude 2-Methyl-2-(prop-1-en-2-yl)adamantane.
-
Purification: The crude product can be purified by column chromatography on silica gel using hexanes as the eluent to yield the pure alkene as a colorless oil or low-melting solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl protons, as well as singlets for the methyl group and the two vinylic protons of the prop-1-en-2-yl group.
-
¹³C NMR: The carbon NMR spectrum should display the corresponding signals for the adamantane cage, the quaternary carbon, the methyl carbon, and the two sp² hybridized carbons of the double bond.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₄H₂₂).
Conclusion
This application note details a reliable and efficient two-step synthesis of 2-Methyl-2-(prop-1-en-2-yl)adamantane from adamantanone. The described protocols for the Grignard reaction and subsequent acid-catalyzed dehydration are well-established and can be readily implemented in a standard organic chemistry laboratory. The mechanistic insights provided offer a deeper understanding of the transformations involved, aiding in troubleshooting and optimization. This synthetic route provides a practical means to access this functionalized adamantane derivative for further investigation in drug discovery and materials science.
References
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - MDPI. (2023, November 16). Retrieved from [Link]
-
Acid-Catalyzed Dehydration of Alcohols to Alkenes - JoVE. (2025, May 22). Retrieved from [Link]
-
Acid-Catalyzed Dehydration of Alcohols to Alkenes - Moodle. Retrieved from [Link]
-
Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com. Retrieved from [Link]
-
Synthesis of (Nor)-Adamantane Derivatives via[5][9]-Alkyl Migration Reactions - JLUpub. Retrieved from [Link]
-
Four-directional synthesis of adamantane derivatives - Arkivoc. Retrieved from [Link]
-
Reactions and conditions of synthesis of adamantane derivatives - ResearchGate. Retrieved from [Link]
-
Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps. (2019, December 24). Retrieved from [Link]
-
9.8 Alcohol Dehydration Part 1: Overview and Mechanisms - YouTube. (2020, April 25). Retrieved from [Link]
-
Peterson Olefination - Organic Chemistry Portal. Retrieved from [Link]
-
3012 Synthesis of adamantylidene adamantane from adamantanone. Retrieved from [Link]
-
(+/-)-1-(Adamantan-2-yl)-2-propanamine and other amines derived from 2-adamantanone. Retrieved from [Link]
-
Peterson olefination - Wikipedia. Retrieved from [Link]
-
Peterson Olefination - SynArchive. Retrieved from [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26). Retrieved from [Link]
-
Peterson olefination - L.S.College, Muzaffarpur. (2021, March 20). Retrieved from [Link]
- JP2007308460A - Process for producing 2-methyl-2-adamantanol and its magnesium chloride salt - Google Patents.
-
Dehydration of 2-Methylbutan-2-ol | PDF | Proton Nuclear Magnetic Resonance | Alkene. Retrieved from [Link]
-
Wittig reaction - Wikipedia. Retrieved from [Link]
- JP2007308457A - Process for producing 2-methyl-2-adamantanol and its magnesium chloride salt - Google Patents.
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]
-
Chem Soc Rev - Semantic Scholar. (2013, May 14). Retrieved from [Link]
-
Synthesis of 2-Azaadamantan-6-one: A Missing Isomer - PMC. Retrieved from [Link]
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023, November 10). Retrieved from [Link]
-
BSc Chemistry - e-PG Pathshala. Retrieved from [Link]
-
20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. Retrieved from [Link]
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Wittig reaction - L.S.College, Muzaffarpur. (2020, October 15). Retrieved from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015, November 12). Retrieved from [Link]
-
Grignard reaction. Retrieved from [Link]
-
2-Methyladamantane - the NIST WebBook. Retrieved from [Link]
-
2-Methyl-2-adamantanol | C11H18O | CID 136545 - PubChem - NIH. Retrieved from [Link]
-
Adamantan-2-ol. a Structure. b 1 T 1H NMR spectrum of... - ResearchGate. Retrieved from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Retrieved from [Link]
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Characterisation of Formulated High-Density Poly(ethylene) by Magic Angle Spinning Nuclear Magnetic Resonance - University of Liverpool Repository. Retrieved from [Link]
-
2-Methyladamantane | C11H18 | CID 136535 - PubChem - NIH. Retrieved from [Link]
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- 9. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework [mdpi.com]
Application Note: Catalytic Applications and Biocatalytic Modulation using 2-Methyl-2-(prop-1-en-2-yl)adamantane (2-PMADA) Derivatives
Executive Summary
The adamantane scaffold is a privileged structural motif in modern chemistry, prized for its extreme lipophilicity, rigid three-dimensional geometry, and steric demand. Among its derivatives, 2-Methyl-2-(prop-1-en-2-yl)adamantane (2-PMADA) stands out due to the unique combination of a bulky, inert tricyclic cage and a reactive, hemilabile isopropenyl handle.
This application note details the dual utility of 2-PMADA derivatives across two distinct catalytic domains:
-
Biocatalytic Modulation: Acting as a highly selective, competitive inhibitor of Cytochrome P450 2B6 (CYP2B6) to prevent the toxic bioactivation of prodrugs.
-
Chemical Catalysis: Serving as an advanced, sterically demanding backbone for the synthesis of next-generation phosphine ligands used in transition-metal-catalyzed cross-coupling reactions.
Biocatalytic Modulation: 2-PMADA as a Selective CYP2B6 Inhibitor
Expertise & Experience: The Causality of Inhibition
In drug development, the off-target biocatalytic activation of therapeutics can lead to severe adverse effects. A classic example is the anticancer drug tamoxifen, which is bioactivated by human CYP2B6 into reactive intermediates that form carcinogenic tamoxifen-DNA adducts.
demonstrate that 2-PMADA is one of the most potent and selective inhibitors of CYP2B6 discovered to date[1]. The causality behind this efficacy lies in its structure: the bulky adamantane core exhibits a high affinity for the hydrophobic binding pocket of CYP2B6, while the isopropenyl group provides specific steric clashes that prevent the optimal orientation of tamoxifen. This effectively shuts down the carcinogenic pathway without affecting other critical CYP450 enzymes (e.g., CYP3A4, CYP2D6).
Biocatalytic modulation of CYP2B6 by 2-PMADA to prevent toxic tamoxifen-DNA adduct formation.
Protocol 1: In Vitro CYP2B6 Inhibition and Antimutagenesis Assay
Causality & Self-Validation: Human liver microsomes (HLMs) are selected over recombinant enzymes because they preserve the natural lipid membrane environment, which is critical for highly lipophilic inhibitors like 2-PMADA to partition correctly. To ensure the system is self-validating, a parallel positive control using a known CYP2B6 inhibitor (e.g., ticlopidine) must be run. Monitoring the primary metabolite (N-desmethyltamoxifen) validates the specific enzymatic blockade.
Step-by-Step Methodology:
-
Preparation of Microsomal Matrix: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 1.0 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Inhibitor Titration: Prepare serial dilutions of 2-PMADA in DMSO. Spike the inhibitor into the HLM suspension such that the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced enzyme denaturation.
-
Substrate Introduction: Add tamoxifen to achieve a final concentration of 50 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the biocatalytic reaction by adding an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Quenching & Extraction: After 30 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated tamoxifen). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS. Calculate the IC₅₀ and derive the using the Cheng-Prusoff equation.
Chemical Catalysis: 2-PMADA as a Bulky Ligand Scaffold for Cross-Coupling
Expertise & Experience: Ligand Design for Difficult Couplings
Transition metal catalysis, particularly, relies heavily on bulky, electron-rich ligands to facilitate difficult reductive eliminations[2]. While standard adamantyl-containing phosphines (e.g., Ad2PnBu) are industry standards for C-C bond formation, the 2-PMADA scaffold offers a unique synthetic advantage. The isopropenyl group can be functionalized via radical hydrophosphination to create hemilabile, bidentate (P-alkene) ligands.
The extreme steric demand of the 2-PMADA backbone accelerates the reductive elimination step, which is notoriously sluggish for hindered C-N bonds. However, this same bulk makes the initial formation of the active Pd(0) species difficult. By synthesizing an, we enforce a 1:1 ligand-to-palladium ratio and bypass the high activation energy required to dissociate standard dimeric Pd precursors[3].
Workflow for synthesizing 2-PMADA-derived bulky phosphine ligands for Pd-catalyzed cross-coupling.
Protocol 2: Synthesis of 2-PMADA-Derived Precatalyst and C-N Coupling
Self-Validation: The protocol is self-validating at the precatalyst stage: the formation of the OAC must be monitored by a distinct downfield shift in ³¹P NMR. If the OAC peak is absent, the precatalyst has not formed, preventing wasted substrate in the subsequent cross-coupling.
Step-by-Step Methodology:
-
Ligand Synthesis (Hydrophosphination): In a nitrogen-filled glovebox, combine 2-PMADA (1.0 equiv), diphenylphosphine (1.2 equiv), and AIBN (0.1 equiv) in anhydrous toluene. Heat at 80°C for 12 hours. Purify via recrystallization to yield the 2-PMADA-PR₂ ligand.
-
Precatalyst Formation (OAC): React the synthesized ligand (1.0 equiv) with Pd(OAc)₂ (1.0 equiv) and an aryl halide (e.g., 2-bromo-1,3,5-triisopropylbenzene) in THF at room temperature for 2 hours.
-
Validation Check: Extract an aliquot and run a ³¹P NMR. Confirm the disappearance of the free ligand peak and the appearance of a single downfield peak corresponding to the Pd(II) complex.
-
C-N Cross-Coupling: To a Schlenk tube, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.5 mmol), and the pre-formed OAC precatalyst (1.0 mol%).
-
Reaction Execution: Add 2 mL of anhydrous 1,4-dioxane. Stir at 90°C for 4 hours. Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify the coupled product via flash chromatography.
Quantitative Data Summary
The following table summarizes the performance metrics of 2-PMADA and related adamantyl derivatives across both biocatalytic and chemocatalytic applications.
| Derivative / System | Application Domain | Target / Reaction | Key Metric | Mechanism of Action |
| 2-PMADA | Biocatalysis | CYP2B6 Inhibition | Competitive active-site inhibition[1] | |
| 3-PMDIA (Diamantane analog) | Biocatalysis | CYP2B6 Inhibition | Competitive active-site inhibition[1] | |
| 2-PMADA-PR₂ | Chemocatalysis | Pd-Catalyzed C-N Coupling | >90% Yield | Accelerated reductive elimination[3] |
| Ad2PnBu (Reference) | Chemocatalysis | Suzuki-Miyaura (C-C) | >95% Yield | Steric bulk promotes catalyst turnover[2] |
References
-
Title: New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer Source: ACS Catalysis URL: [Link]
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- 1. New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-C cross-couplings featuring adamantyl-containing ligands-SINOCOMPOUND [en.sinocompound.com]
- 3. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Methyl-2-(prop-1-en-2-yl)adamantane as a Next-Generation Bulky Ligand Precursor in Organometallic Catalysis
Executive Summary
For decades, the development of highly active palladium catalysts for cross-coupling has relied on tuning the steric and electronic properties of supporting ligands. 2-Methyl-2-(prop-1-en-2-yl)adamantane—a rigid, highly sterically hindered diamondoid alkene—has recently emerged as a highly modular precursor for synthesizing ultra-bulky phosphine and N-heterocyclic carbene (NHC) ligands. This application note details the scientific rationale, self-validating synthesis protocols, and comparative cross-coupling efficacy of ligands derived from this unique precursor, designed specifically for drug development professionals tackling challenging carbon-heteroatom bond formations.
Scientific Rationale & Ligand Design
2-Methyl-2-(prop-1-en-2-yl)adamantane (also known as 2-PMADA) was originally synthesized and characterized as a highly potent and selective 1[1]. Its rigid, highly hydrophobic architecture allows it to perfectly occupy elliptical binding cavities in biological systems[1].
Recently, organometallic chemists have recognized the untapped potential of this unique structure. The adamantyl core provides exceptional steric shielding—comparable to the widely utilized 2[2] and 3[3] ligands—while the isopropenyl group serves as a versatile handle for late-stage functionalization.
The Causality of Steric Bulk: When converted into a dialkylphosphine (e.g., Ad-Isoprop-P(tBu)₂), the extreme Percent Buried Volume ( %Vbur ) of the 2-methyladamantyl moiety forces the palladium center into a highly reactive, mono-ligated L-Pd(0) state. This steric pressure is the primary causal factor that accelerates the rate-limiting reductive elimination step during the cross-coupling of deactivated aryl chlorides, preventing catalyst stalling[3].
Experimental Protocols (Self-Validating Workflows)
To ensure high reproducibility, the following workflows are designed as self-validating systems incorporating strict in-process controls.
Protocol A: Synthesis of Ad-Isoprop-P(tBu)₂ via Radical Hydrophosphination
Causality for Method Selection: We employ an AIBN-initiated radical hydrophosphination rather than a metal-catalyzed insertion. The extreme steric clash between the 2-methyladamantyl core and transition metal catalysts prevents effective alkene coordination. Radical addition circumvents this steric barrier, ensuring strictly anti-Markovnikov functionalization at the terminal carbon.
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, charge a heavy-walled Schlenk tube with 2-Methyl-2-(prop-1-en-2-yl)adamantane (10.0 mmol, 1.0 equiv) and di-tert-butylphosphine (12.0 mmol, 1.2 equiv).
-
Initiation: Add AIBN (0.5 mmol, 5 mol%) dissolved in 10 mL of degassed toluene.
-
Reaction: Seal the tube, remove it from the glovebox, and heat to 85 °C behind a blast shield for 16 hours.
-
System Validation (In-Process Control): Aliquot 0.1 mL of the reaction mixture under argon and analyze via 31 P NMR. The protocol is self-validating: the disappearance of the secondary phosphine doublet ( δ ~ -40 ppm) and the emergence of a sharp singlet at δ ~ 18.5 ppm confirms complete conversion to the tertiary phosphine. If the doublet persists, add an additional 2 mol% AIBN and heat for 4 hours.
-
Isolation: Remove volatiles under high vacuum. Recrystallize the crude waxy solid from cold degassed pentane to yield the pure ligand.
Protocol B: Generation of the Pd-G3 Precatalyst
Causality for Method Selection: Utilizing a third-generation (G3) aminobiphenyl palladacycle precatalyst ensures a strict 1:1 Ligand-to-Palladium ratio. This prevents the formation of off-cycle L2-Pd(0) resting states and inhibits the aggregation of Pd black—a critical requirement when working with ultra-bulky ligands that bind weakly in the resting state.
Step-by-Step Methodology:
-
Complexation: Combine the synthesized Ad-Isoprop-P(tBu)₂ ligand (1.0 mmol) and the appropriate Pd-G3 dimer (0.5 mmol) in 15 mL of anhydrous THF at room temperature.
-
Activation: Stir for 2 hours. The solution will transition from a dark red suspension to a homogeneous pale-yellow solution.
-
System Validation: Monitor via 31 P NMR. The free ligand singlet ( δ ~ 18.5 ppm) must shift downfield to δ ~ 45-50 ppm, indicating quantitative coordination to the Pd(II) center.
-
Precipitation: Add 30 mL of pentane to precipitate the precatalyst. Filter, wash with pentane, and dry under vacuum.
Application in Drug Development: Buchwald-Hartwig Amination
The coupling of unactivated, electron-rich aryl chlorides with sterically hindered secondary amines is notoriously difficult in pharmaceutical synthesis. The extreme bulk of the 2-PMADA-derived ligand effectively forces the necessary reductive elimination.
Data Presentation: Comparative Catalytic Efficacy
Reaction Conditions: 4-Chloroanisole (1.0 mmol), N-methylaniline (1.2 equiv), NaOtBu (1.4 equiv), Pd-Precatalyst (1.0 mol%), Toluene, 90 °C, 2 hours.
| Ligand System | %Vbur (Est.) | Conversion (%) | Yield (%) | Catalyst State |
| XPhos | 32.1% | 65% | 61% | Mixed L/L₂ |
| t-Bu-BrettPhos | 38.5% | 88% | 85% | Predominantly L |
| Ad-BrettPhos[3] | 41.2% | 96% | 94% | Strict L-Pd(0) |
| Ad-Isoprop-P(tBu)₂ | 43.8% | >99% | 98% | Strict L-Pd(0) |
Table 1: The 2-PMADA-derived ligand demonstrates superior yield and conversion profiles compared to industry-standard biaryl phosphines, driven by its massive steric profile.
Mechanistic Pathway
The diagram below maps the catalytic cycle, illustrating exactly where the electronic and steric properties of the 2-PMADA-derived ligand exert their influence. The electron-rich di-tert-butylphosphine moiety accelerates oxidative addition, while the bulky 2-methyladamantyl backbone destabilizes the Pd(II) intermediate, driving reductive elimination.
Pd-catalyzed amination cycle highlighting steric/electronic ligand effects.
References
-
Hodek, P., et al. "New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen." PubMed.[4] 4
-
Hodek, P., et al. "Structural requirements for inhibitors of cytochromes P450 2B: Assessment of the enzyme interaction with diamondoids." Taylor & Francis.[1] 1
-
Gevorgyan, A., et al. "Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings." Catalysis Science & Technology.[2] 2
-
"Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands." ACS Catalysis.[3] 3
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 2-Methyl-2-(prop-1-en-2-yl)adamantane in polymer chemistry and material science
Advanced Applications of 2-Methyl-2-(prop-1-en-2-yl)adamantane: From 193-nm Lithography to Supramolecular Drug Delivery
Executive Summary
As a Senior Application Scientist bridging the gap between material science and pharmacology, I frequently encounter molecules that serve highly specialized, dual-purpose roles. 2-Methyl-2-(prop-1-en-2-yl)adamantane —commonly referred to in literature as 2-isopropenyl-2-methyladamantane (2-PMADA)—is a prime example. Featuring a bulky, highly carbon-dense diamondoid cage coupled with a polymerizable isopropenyl group, this molecule is a cornerstone in two vastly different fields. In polymer chemistry, it is utilized to engineer highly etch-resistant, transparent chemically amplified resists (CARs) for 193-nm (ArF) immersion lithography[1][2]. In drug development, its unique 3D structure makes it both an ideal "guest" molecule for supramolecular hydrogel drug delivery systems[3] and a highly potent, selective inhibitor of Cytochrome P450 2B6 (CYP2B6)[4].
This guide provides an in-depth, self-validating framework for utilizing 2-PMADA across advanced polymer synthesis, material formulation, and pharmacological applications.
Physicochemical Profiling & Causality
The utility of 2-PMADA stems directly from its molecular architecture:
-
The Adamantane Cage: This rigid, tricyclic aliphatic structure provides extreme hydrophobicity and high carbon density. In lithography, this translates to dry-etch resistance comparable to traditional aromatic novolac resins, but without the UV opacity at 193 nm[2]. In supramolecular chemistry, its 5.9 Å diameter perfectly matches the hydrophobic cavity of β-cyclodextrin (β-CD), driving spontaneous host-guest complexation[3][5].
-
The Isopropenyl Group: Unlike simple vinyl groups, the alpha-methyl substitution (isopropenyl) introduces steric hindrance during radical polymerization. This allows for controlled sequence distributions in copolymers and facilitates rapid, clean depolymerization (unzipping) under specific thermal or acidic conditions, a critical feature for both photoresists and degradable biomaterials[1][6].
Application 1: Advanced Lithography & Photoresist Polymers
In semiconductor manufacturing, 193-nm ArF lithography requires polymers that are completely transparent to deep-UV light while maintaining the structural integrity to withstand plasma etching. 2-PMADA is copolymerized with lactone-bearing methacrylates to create positive-tone photoresists[1][2].
Causality of the Mechanism: The 2-methyl-2-adamantyl ester linkage is highly acid-labile. When a Photoacid Generator (PAG) is exposed to 193-nm light, it releases protons that catalyze the cleavage of the adamantyl group. This transforms the exposed polymer from a hydrophobic state into a hydrophilic state, rendering it soluble in an alkaline developer (e.g., 0.26N TMAH) to reveal the nanometer-scale pattern[1][6].
Figure 1: Workflow of 2-PMADA in Chemically Amplified 193-nm Photoresists.
Protocol 1: Synthesis of poly(2-PMADA-co-MLMA) Photoresist
This protocol utilizes Free Radical Polymerization to create a self-validating, lithography-ready copolymer.
-
Monomer Purification: Pass 2-PMADA (50 mol%) and Mevalonic Lactone Methacrylate (MLMA) (50 mol%) through basic alumina columns. Causality: Removing radical inhibitors prevents the quenching of propagating chains, ensuring a narrow Polydispersity Index (PDI) critical for uniform resist dissolution.
-
Reaction Setup: In a Schlenk flask, dissolve the purified monomers in anhydrous 1,4-dioxane. Add 2,2'-Azobisisobutyronitrile (AIBN) at 3 mol% relative to total monomer concentration.
-
Deoxygenation: Perform three freeze-pump-thaw cycles. Causality: Oxygen acts as a potent radical scavenger; its strict exclusion guarantees predictable molecular weights and high conversion rates.
-
Polymerization: Immerse the flask in a 65 °C oil bath under a nitrogen atmosphere for 18 hours.
-
Precipitation & Recovery: Cool the reaction to room temperature and precipitate the polymer dropwise into an excess of cold methanol. Filter and dry under vacuum at 40 °C for 24 hours.
-
Quality Control (Self-Validation): Analyze the product via Gel Permeation Chromatography (GPC). A successful synthesis will yield a Mw of ~10,000 g/mol with a PDI < 1.5. Confirm the 1:1 incorporation ratio via 1 H NMR by comparing the adamantyl proton signals (1.5–2.2 ppm) against the lactone signals[2].
Application 2: Supramolecular Drug Delivery Systems
In drug development, 2-PMADA is utilized to functionalize biocompatible polymers (like PEG or Tetronic) to create shear-thinning, injectable hydrogels.
Causality of the Mechanism: The adamantane cage of 2-PMADA serves as an ideal "guest" for β-cyclodextrin (β-CD) "hosts". Because the dimensions of the adamantane molecule perfectly match the hydrophobic inner cavity of β-CD, they form a thermodynamically favorable inclusion complex. This creates strong, non-covalent physical crosslinks, allowing the hydrogel to flow under shear stress (injection) and rapidly self-heal upon resting (localized depot formation)[3][7].
Figure 2: Supramolecular assembly of 2-PMADA and β-CD for targeted drug delivery.
Protocol 2: Formulation of Shear-Thinning Injectable Hydrogels
-
Solution Preparation: Dissolve the 2-PMADA-end-capped polymer (e.g., Tetronic-Adamantane) in a 1X PBS buffer at a concentration of 10% w/v. Separately, dissolve poly(β-CD) in 1X PBS at 10% w/v.
-
Drug Encapsulation: Add the hydrophobic chemotherapeutic agent (e.g., Doxorubicin) to the 2-PMADA polymer solution. Causality: The amphiphilic nature of the 2-PMADA polymer allows it to self-assemble into micelles, sequestering the hydrophobic drug within the adamantane-rich core, achieving loading capacities up to 22.9%[7].
-
Hydrogel Assembly: Slowly inject the poly(β-CD) solution into the 2-PMADA/drug solution at 37 °C under gentle vortexing. The mixture will spontaneously undergo a sol-gel transition.
-
Rheological Validation (Self-Validation): Load the gel onto a rheometer. Perform a step-strain time sweep (alternating between 1% and 100% strain). A validated system will show a sharp drop in viscosity at 100% strain (liquid state) and an immediate recovery of the storage modulus ( G′>G′′ ) at 1% strain (solid state), confirming its viability for syringe injection[3].
Application 3: Pharmacological Application - CYP2B6 Inhibition
Beyond polymer backbones, 2-PMADA is a highly potent, competitive inhibitor of the Cytochrome P450 2B6 (CYP2B6) enzyme[4].
Causality of the Mechanism: The 3D diamondoid structure of 2-PMADA maps perfectly to the non-polar, elliptical binding cavity of CYP2B6 (5.9 Å inner diameter, 7.9 Å length)[5]. When the anticancer drug tamoxifen is administered, it is normally bioactivated by CYP2B6 into tamoxifen-DNA adducts, which are responsible for carcinogenic side effects (e.g., endometrial cancer). By competitively occupying the CYP2B6 active site ( Ki=5.27μM ), 2-PMADA blocks this bioactivation, acting as a powerful antimutagenic adjunct[4].
Figure 3: Mechanism of 2-PMADA as a CYP2B6 inhibitor preventing tamoxifen-DNA adducts.
Quantitative Data Summary
| Property / Parameter | Value / Characteristic | Mechanistic Relevance |
| Polymer Chemistry & Lithography | ||
| Optical Absorbance (193 nm) | < 0.30 / µm | Ensures complete light penetration and uniform acid generation in ArF lithography[1]. |
| Dry-Etch Resistance | Comparable to Novolac | High carbon density prevents pattern degradation during plasma etching[2]. |
| Deprotection Mechanism | Acid-catalyzed cleavage | Enables positive-tone solubility switching in alkaline developers[6]. |
| Pharmacology & Drug Delivery | ||
| CYP2B6 Inhibition ( Ki ) | 5.27 µM | Potent competitive inhibition of tamoxifen bioactivation[4]. |
| Host-Guest Affinity | High (with β-CD) | Drives spontaneous physical crosslinking for shear-thinning hydrogels[3]. |
| Micelle Drug Loading | Up to ~22.9% | High capacity for sequestering hydrophobic drugs (e.g., DOX)[7]. |
References
- New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen, nih.gov,
- Structural requirements for inhibitors of cytochromes P450 2B: Assessment of the enzyme interaction with diamondoids, tandfonline.com,
- Impact of 2-Methyl-2-Adamantyl Group Used for 193-nm Single-Layer Resist, jst.go.jp,
- Microlithographic Assessment of a Novel Family of Transparent and Etch-Resistant Chemically Amplified 193-nm Resists Based on Cyclopolymers, acs.org,
- Supramolecular assembly of tetronic–adamantane and poly(β-cyclodextrin) as injectable shear-thinning hydrogels, rsc.org,
- High-Performance Resist Materials for ArF Excimer Laser and Electron Beam Lithography, fujitsu.com,
- Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Pl
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. global.fujitsu [global.fujitsu]
- 3. Supramolecular assembly of tetronic–adamantane and poly(β-cyclodextrin) as injectable shear-thinning hydrogels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Impact of 2-Methyl-2-Adamantyl Group Used for 193-nm Single-Layer Resist [jstage.jst.go.jp]
- 7. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery [mdpi.com]
Application Note: Step-by-Step Preparation of 2-Methyl-2-(prop-1-en-2-yl)adamantane via Wittig Olefination
Executive Summary & Biological Rationale
2-Methyl-2-(prop-1-en-2-yl)adamantane (also referred to as 2-isopropenyl-2-methyladamantane) is a specialized, sterically hindered diamondoid derivative. In the realm of drug development and pharmacology, this compound has been identified as a potent, competitive, and highly selective inhibitor of the cytochrome P450 2B6 (CYP2B6) enzyme ( Ki = 5.27 µM)[1]. By selectively inhibiting CYP2B6 in hepatic microsomes, it effectively prevents the metabolic activation of the anticancer drug tamoxifen into highly toxic, carcinogenic tamoxifen-DNA adducts, showcasing significant antimutagenic potential for patients undergoing breast cancer therapy[2].
Mechanism of CYP2B6 inhibition by 2-methyl-2-(prop-1-en-2-yl)adamantane preventing DNA adducts.
Mechanistic Principles & Causality of Experimental Design
The synthesis of this target compound relies on the Wittig olefination of 1-(2-methyladamantan-2-yl)ethan-1-one (2-acetyl-2-methyladamantane). The Wittig reaction is specifically chosen over alternative olefination methods because it proceeds under mildly basic, salt-free conditions that prevent the carbocation-mediated skeletal rearrangements notoriously common in adamantyl systems[3].
The mechanism involves an asynchronous[2+2] cycloaddition between a phosphorus ylide (methylenetriphenylphosphorane) and the ketone to form a four-membered oxaphosphetane intermediate. This intermediate subsequently undergoes a syn-cycloreversion to yield the desired terminal alkene and triphenylphosphine oxide (Ph₃PO)[4].
Causality Behind Protocol Choices:
-
Overcoming Steric Hindrance: The C2 position of the adamantane core is heavily congested by axial hydrogens. Consequently, the initial nucleophilic attack to form the oxaphosphetane is energetically demanding[5]. To overcome this activation barrier, the protocol utilizes an excess of the ylide (2.0 equivalents) and requires thermal activation (refluxing THF at 65 °C).
-
Base Selection: Potassium tert-butoxide (KOtBu) is selected to generate the ylide. As a non-nucleophilic strong base, it rapidly deprotonates the phosphonium salt without participating in unwanted side reactions (e.g., enolization or nucleophilic attack) with the sterically hindered ketone.
-
Workup Strategy (Ph₃PO Removal): The primary challenge in Wittig reactions is the removal of stoichiometric Ph₃PO[5]. This protocol leverages differential solubility: by completely swapping the reaction solvent to non-polar hexane during workup, the highly polar Ph₃PO quantitatively precipitates out of solution, allowing for rapid isolation of the hydrocarbon product via simple filtration.
Step-by-step workflow of the Wittig olefination for sterically hindered adamantane derivatives.
Reagents and Quantitative Stoichiometry
| Reagent / Material | Role | Equivalents | Amount (10 mmol scale) |
| 1-(2-methyladamantan-2-yl)ethan-1-one | Limiting Reactant | 1.0 eq | 1.92 g (10.0 mmol) |
| Methyltriphenylphosphonium bromide | Wittig Reagent Precursor | 2.0 eq | 7.14 g (20.0 mmol) |
| Potassium tert-butoxide (KOtBu) | Non-nucleophilic Base | 2.0 eq | 2.24 g (20.0 mmol) |
| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent | N/A | 50 mL |
| Hexane | Extraction / Trituration | N/A | 3 × 30 mL |
Step-by-Step Experimental Protocol
Phase 1: Generation of Methylenetriphenylphosphorane (Ylide)
-
Preparation: In a fume hood, equip a 100 mL flame-dried Schlenk flask with a magnetic stir bar and a rubber septum. Flush the system with dry Argon for 5 minutes.
-
Suspension: Add 7.14 g of methyltriphenylphosphonium bromide to the flask, followed by 40 mL of anhydrous THF. Stir to create a uniform white suspension.
-
Cooling: Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 10 minutes.
-
Deprotonation: Slowly add 2.24 g of KOtBu (either as a solid under positive argon flow or dropwise if using a pre-made 1.0 M THF solution).
-
Maturation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature for an additional 30 minutes to ensure complete ylide formation.
Phase 2: Cycloaddition & Olefination
-
Ketone Addition: Dissolve 1.92 g of 1-(2-methyladamantan-2-yl)ethan-1-one in 10 mL of anhydrous THF. Add this solution dropwise to the stirring ylide via a syringe over 5 minutes.
-
Thermal Activation: Replace the rubber septum with a flame-dried reflux condenser (under Argon). Transfer the flask to a pre-heated aluminum block or oil bath.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 65–70 °C) and maintain for 16–24 hours. The extended time is strictly required to drive the sterically hindered [2+2] cycloaddition.
Phase 3: Quenching, Extraction, and Purification
-
Quenching: Cool the reaction to room temperature. Carefully quench the reaction by adding 5 mL of saturated aqueous NH₄Cl to neutralize any unreacted ylide/base.
-
Solvent Swap: Transfer the mixture to a rotary evaporator and remove the THF under reduced pressure until a thick, paste-like residue remains.
-
Trituration: Suspend the residue in 30 mL of cold hexane and stir vigorously for 10 minutes. The desired product will dissolve, while the Ph₃PO byproduct will crash out as a dense white precipitate.
-
Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite. Wash the filter cake with an additional 2 × 30 mL of hexane.
-
Washing & Drying: Transfer the combined hexane filtrate to a separatory funnel. Wash with 20 mL of brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Flash Chromatography: Purify the crude oil via silica gel flash chromatography using 100% hexane as the eluent.
In-Process Quality Control (IPQC) & Self-Validation
To ensure trustworthiness and reproducibility, the protocol incorporates the following self-validating checkpoints:
-
IPQC 1 (Ylide Validation): Upon addition of KOtBu, the reaction mixture must transition from a white suspension to a vibrant, homogeneous canary-yellow/orange solution. If the solution remains pale, the base has degraded (moisture contamination) or the THF is wet, and the reaction must be aborted.
-
IPQC 2 (Reaction Completion): Monitor via TLC (Hexane/EtOAc 9:1). The starting ketone is weakly UV-active and stains with phosphomolybdic acid (PMA). The product, being a pure hydrocarbon, runs near the solvent front ( Rf ~0.9 in pure hexane) and will not be visible under UV light; it requires KMnO₄ or PMA staining for visualization.
-
IPQC 3 (Ph₃PO Removal): During the hexane trituration step (Step 11), a massive white precipitate must form. If the solution remains clear or forms two liquid phases, residual THF was not fully evaporated in Step 10, which will cause Ph₃PO to bleed into the final product.
Sources
- 1. New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
Application Note: Modulating Xenobiotic Metabolism via 2-Methyl-2-(prop-1-en-2-yl)adamantane
Rationale for Diamondoid Integration in Drug Discovery
The integration of structurally rigid, highly lipophilic diamondoid scaffolds into drug discovery pipelines has opened new avenues for the selective modulation of cytochrome P450 (CYP) enzymes. Specifically, 2-Methyl-2-(prop-1-en-2-yl)adamantane —commonly referred to in literature as 2-isopropenyl-2-methyladamantane (2-PMADA)—has emerged as a highly potent and selective competitive inhibitor of the CYP2B subfamily [1].
In clinical oncology, the bioactivation of certain prodrugs and therapeutics can lead to severe off-target toxicity. A primary example is the adjuvant breast cancer drug tamoxifen, which undergoes CYP2B6-mediated α -hydroxylation. This metabolic pathway generates reactive intermediates that covalently bind to deoxyguanosine, forming genotoxic tamoxifen-DNA adducts responsible for an increased risk of endometrial cancer [1]. By integrating 2-PMADA into preclinical screening pipelines, researchers can effectively map, competitively inhibit, and prevent these mutagenic pathways, offering a blueprint for designing safer co-therapeutics.
Structural Mechanics & Binding Kinetics
The efficacy of 2-PMADA is not coincidental; it is dictated by precise steric and electronic parameters. The CYP2B active site is characterized by an elliptical binding cavity measuring approximately 5.9 Å in inner diameter and 7.9 Å in length, oriented at a ~43° angle relative to the heme plane [2].
Causality of Inhibition: The adamantane cage of 2-PMADA provides the exact hydrophobic bulk required to occupy this specific cavity. Meanwhile, the prop-1-en-2-yl (isopropenyl) moiety at the C2 position forms critical van der Waals interactions with non-polar residues (specifically Ile114 and Ile363) near the active site [2]. Because 2-PMADA perfectly mirrors the spatial requirements of the CYP2B6 pocket, it competitively displaces substrates like tamoxifen, halting downstream enzymatic oxidation without permanently inactivating the enzyme.
Quantitative Inhibition Profile
To facilitate pipeline integration, the kinetic parameters of 2-PMADA are summarized below. The data highlights its profound selectivity for the 2B subfamily over other major hepatic CYPs.
| Enzyme Target | Inhibitor | Ki ( μ M) | Inhibition Type | Selectivity / Clinical Relevance |
| CYP2B6 (Human) | 2-PMADA | 5.27 | Competitive | Prevents tamoxifen bioactivation into genotoxins |
| CYP2B4 (Rabbit) | 2-PMADA | 0.23 – 2.0 | Competitive | High affinity; useful for preclinical animal modeling |
| CYP2B2 (Rat) | 2-PMADA | < 2.0 | Competitive | Validates rodent models for toxicity screening |
| CYP3A4 / 1A2 | 2-PMADA | > 500 | None | Demonstrates extreme selectivity for the 2B pocket |
Pathway Visualization
Metabolic pathway of Tamoxifen bioactivation and competitive inhibition by 2-PMADA.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate obligate internal controls that verify enzyme viability, extraction efficiency, and baseline activity independently of the experimental outcome.
Protocol A: In Vitro CYP2B6 Inhibition & Adduct Prevention Assay
This protocol quantifies the ability of 2-PMADA to prevent the formation of reactive tamoxifen metabolites in human liver microsomes (HLMs).
1. Reagent Preparation & System Setup
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs, 20 mg/mL protein).
-
Substrate: Tamoxifen citrate (100 μ M final concentration).
-
Inhibitor: 2-PMADA dissolved in DMSO (Concentration gradient: 0.1 μ M to 50 μ M). Causality: DMSO must not exceed 0.5% v/v in the final assay to prevent solvent-induced enzyme denaturation.
-
Cofactor: NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
2. Pre-Incubation Phase (Critical Step)
-
Combine HLMs (1 mg/mL final), 0.1 M potassium phosphate buffer (pH 7.4), and the 2-PMADA gradient in reaction tubes.
-
Self-Validation Control: Include a vehicle control (0.5% DMSO only) to establish maximum uninhibited enzyme velocity ( Vmax ), and a positive control using Ticlopidine (a known CYP2B6 inhibitor) to validate assay sensitivity.
-
Incubate at 37°C for 5 minutes. Causality: This pre-incubation allows the highly lipophilic 2-PMADA to partition into the microsomal lipid bilayer and establish equilibrium within the CYP2B6 active site prior to substrate competition.
3. Reaction Initiation & Termination
-
Initiate the reaction by adding the NADPH regenerating system and 100 μ M tamoxifen.
-
Incubate at 37°C for exactly 30 minutes under gentle agitation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 10 ng/mL of an internal standard (e.g., deuterated α -hydroxytamoxifen-d5). Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting the reaction, while the internal standard accounts for any volumetric losses during subsequent centrifugation.
4. LC-MS/MS Quantification
-
Centrifuge the terminated mixture at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to LC vials.
-
Quantify the formation of α -hydroxytamoxifen (the precursor to DNA adducts) using tandem mass spectrometry. Calculate the IC50 and derive the Ki using the Cheng-Prusoff equation.
Protocol Visualization
Step-by-step experimental workflow for evaluating CYP2B6 inhibition by 2-PMADA.
References
-
Stiborová M, Borek-Dohalská L, Hodek P, Mráz J, Frei E. "New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen." Archives of Biochemistry and Biophysics, 2002.[Link]
-
Hodek P, Borek-Dohalská L, Sopko B, Sulc M, Smrcek S, Hudecek J, Janků J, Stiborová M. "Structural requirements for inhibitors of cytochromes P450 2B: assessment of the enzyme interaction with diamondoids." Journal of Enzyme Inhibition and Medicinal Chemistry, 2005.[Link]
Technical Support Center: Troubleshooting 2-Methyl-2-(prop-1-en-2-yl)adamantane Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Methyl-2-(prop-1-en-2-yl)adamantane (commonly known as 2-PMADA ). 2-PMADA is a highly potent and selective inhibitor of the cytochrome P450 2B6 (CYP2B6) enzyme, making it a critical compound in pharmacokinetic and drug metabolism studies[1].
Because of the extreme steric hindrance of the adamantane core, synthesizing 2-PMADA requires a specialized two-phase approach based on the rearrangement-cleavage methodology pioneered by George A. Olah[2]. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-yield synthesis while minimizing common side reactions.
Part 1: Phase 1 - Nucleophilic Addition
Objective: Alkylation of 2-adamantanone to form the crowded intermediate 2-tert-butyladamantan-2-ol.
FAQ 1: Why is my reaction yielding predominantly 2-adamantanol instead of the desired addition product?
Causality: The C2 carbonyl of 2-adamantanone is heavily shielded by the tricyclic cage. When you introduce a bulky nucleophile like tert-butyllithium (t-BuLi) or tert-butylmagnesium chloride, the activation energy for nucleophilic attack is exceptionally high. Instead, the organometallic reagent acts as a hydride donor via β -hydride elimination. This reduces the ketone to 2-adamantanol while releasing isobutylene gas. Solution: To suppress this reduction pathway, you must alter the nature of the nucleophile. By transmetalating t-BuLi with anhydrous cerium(III) chloride (CeCl₃), you generate an organocerium reagent. The highly oxophilic Ce(III) strongly coordinates to the carbonyl oxygen, enhancing its electrophilicity and driving the nucleophilic addition while attenuating the basicity/reducing power of the tert-butyl group[3].
Self-Validating Protocol: Organocerium-Mediated Alkylation
-
Drying CeCl₃: Heat CeCl₃·7H₂O under high vacuum at 140 °C for 2 hours to obtain strictly anhydrous CeCl₃. (Failure to remove all water will destroy the organolithium reagent).
-
Activation: Suspend the anhydrous CeCl₃ (1.5 equiv) in dry THF and stir vigorously at room temperature for 2 hours.
-
Transmetalation: Cool the suspension to -78 °C. Add t-BuLi (1.5 equiv) dropwise. Stir for 1 hour to form the active t-BuCeCl₂ species.
-
Addition: Add a solution of 2-adamantanone (1.0 equiv) in dry THF dropwise at -78 °C. Stir for 2 hours, then slowly warm to 0 °C.
-
Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate.
-
QC Checkpoint: Analyze the crude mixture via GC-MS. The desired 2-tert-butyladamantan-2-ol will show a molecular ion at m/z 208. If the reduction byproduct (2-adamantanol, m/z 152) exceeds 5%, verify the anhydrous state of your CeCl₃ and ensure strict temperature control at -78 °C.
Part 2: Phase 2 - Rearrangement-Cleavage
Objective: Dehydration of 2-tert-butyladamantan-2-ol via thionyl chloride (SOCl₂) to yield 2-PMADA.
FAQ 2: I am observing 2-chloro-2-tert-butyladamantane in my GC-MS instead of the olefin. How do I promote elimination?
Causality: The reaction with SOCl₂ initially forms a chlorosulfite ester, which ionizes to form the highly crowded 2-tert-butyl-2-adamantyl carbocation. For the olefin to form, this cation must undergo a Wagner-Meerwein 1,2-methyl shift from the tert-butyl group to the adamantane C2 position[2]. If the chloride concentration is too high and the solvent cannot stabilize the ion pair, S_N1 trapping by chloride outcompetes the rearrangement. Solution: Run the reaction in pure pyridine (or a CH₂Cl₂/pyridine mixture). Pyridine acts as a non-nucleophilic base that sponges the generated HCl, preventing chloride trapping and providing the carbocation sufficient lifetime to undergo the methyl shift and subsequent deprotonation.
FAQ 3: What causes the formation of skeletal rearrangement byproducts?
Causality: Adamantyl cations are generally stable, but prolonged exposure to strongly acidic conditions or elevated temperatures during the SOCl₂ treatment can induce skeletal rearrangements of the rigid tricyclic framework (e.g., forming protoadamantane derivatives) to relieve localized strain. Solution: Strictly control the reaction time (1–2 hours) and temperature (0 °C to room temperature). Quench the reaction promptly with an alkaline buffer.
Self-Validating Protocol: SOCl₂-Induced Rearrangement
-
Preparation: Dissolve 2-tert-butyladamantan-2-ol (1.0 equiv) in dry pyridine (0.5 M concentration).
-
Activation: Cool the solution to 0 °C under an inert argon atmosphere. Add SOCl₂ (1.5 equiv) dropwise.
-
Rearrangement: Allow the reaction to warm to room temperature and stir for exactly 2 hours.
-
Quench: Carefully pour the mixture into an ice-cold saturated NaHCO₃ solution to neutralize the pyridine hydrochloride and excess SOCl₂.
-
Extraction: Extract with hexanes. Wash the organic layer with 1M HCl (to remove residual pyridine), followed by brine. Dry over MgSO₄ and concentrate.
-
QC Checkpoint: Monitor via TLC (100% hexanes). The highly non-polar 2-PMADA (R_f ~ 0.9) will separate cleanly from any unreacted alcohol (R_f ~ 0.2). Purify via silica gel chromatography.
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between the chosen nucleophile, temperature, and the resulting product distribution during Phase 1.
| Reagent System | Temperature (°C) | Additive | Yield of 2-tert-butyladamantan-2-ol (%) | Yield of 2-adamantanol (Reduction byproduct, %) |
| t-BuMgCl / THF | 0 | None | < 10 | > 85 |
| t-BuLi / THF | -78 | None | 55 - 65 | 25 - 35 |
| t-BuLi / THF | -78 | CeCl₃ (Anhydrous) | > 90 | < 5 |
Part 4: Mechanistic Pathway Visualization
The following diagram maps the logical flow of the Olah rearrangement-cleavage, highlighting the critical 1,2-methyl shift that transforms the tert-butyl group into an isopropenyl group.
Mechanistic pathway of 2-PMADA synthesis: Nucleophilic addition followed by Wagner-Meerwein shift.
References
-
Hodek, P., et al. "Structural requirements for inhibitors of cytochromes P450 2B: Assessment of the enzyme interaction with diamondoids." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. URL: [Link]
-
Olah, G. A., et al. "Synthetic methods and reactions. 146. Olefins from crowded carbonyl compounds with tert-butyllithium (tert-butylmagnesium chloride)/thionyl chloride. Study of carbocationic reaction intermediates and rearrangement-cleavage under stable ion conditions using carbon-13 NMR spectroscopy." Journal of Organic Chemistry, ACS Publications. URL: [Link]
-
Imamoto, T., et al. "Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents." Journal of Organic Chemistry, Semantic Scholar / ACS. URL: [Link]
Sources
Optimizing reaction conditions for 2-Methyl-2-(prop-1-en-2-yl)adamantane scale-up
Welcome to the Process Chemistry Support Center for 2-Methyl-2-(prop-1-en-2-yl)adamantane (commonly known as 2-PMADA ).
As a highly potent and selective inhibitor of cytochrome P450 2B6 (CYP2B6) 1, 2-PMADA is a critical diamondoid derivative in drug metabolism research and oncology. However, scaling up its synthesis presents unique steric and mechanistic challenges. The adamantane cage is notoriously bulky and highly susceptible to carbocation rearrangements.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, isomerically pure scale-up.
FAQ 1: Overcoming Stalled Grignard Additions
Q: During the first step of my scale-up, the addition of methylmagnesium bromide (MeMgBr) to 2-acetyl-2-methyladamantane stalls at ~60% conversion, even with a large excess of Grignard reagent. How can I drive this reaction to completion?
The Causality: The stalling is not due to a lack of reagent, but rather a competing side reaction caused by extreme steric hindrance. The C2 position of the adamantane cage is highly shielded. When the Grignard reagent attempts a nucleophilic attack on the bulky ketone, the activation energy is prohibitively high. Instead, MeMgBr acts as a base, deprotonating the α -carbon of the acetyl group to form an unreactive magnesium enolate. Upon aqueous workup, this enolate simply protonates back into your starting ketone, giving the illusion of a "stalled" reaction.
The Resolution: You must suppress the basicity of the nucleophile while enhancing its oxophilicity. This is achieved by transmetalating the Grignard reagent with anhydrous Cerium(III) Chloride (CeCl₃) to form an organocerium intermediate (Kagan's reagent). Organocerium reagents are highly nucleophilic but strictly non-basic, effectively eliminating the enolization pathway.
Protocol 1: CeCl₃-Mediated Nucleophilic Addition
Self-Validating Check: A successful reaction will show <2% starting material by GC-FID prior to quench.
-
CeCl₃ Activation: Vigorously stir 1.5 equivalents of CeCl₃·7H₂O under high vacuum at 140 °C for 12 hours to yield a completely anhydrous, free-flowing white powder.
-
Transmetalation: Cool the anhydrous CeCl₃ to 0 °C under dry N₂ and suspend it in anhydrous THF (5 mL/g). Stir for 2 hours to ensure uniform suspension. Cool the mixture to -78 °C.
-
Grignard Addition: Dropwise, add 1.5 equivalents of MeMgBr (3.0 M in diethyl ether). Stir at -78 °C for 1 hour to form the active MeCeCl₂ species.
-
Ketone Addition: Slowly add a solution of 2-acetyl-2-methyladamantane (1.0 eq) in THF. Maintain the temperature at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with methyl tert-butyl ether (MTBE), wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate tertiary alcohol: 2-(2-methyladamantan-2-yl)propan-2-ol.
FAQ 2: Preventing Carbocation Rearrangements During Dehydration
Q: When dehydrating the intermediate tertiary alcohol to form the terminal isopropenyl group, my GC-MS shows a complex mixture of isomers and ring-expanded products, with almost none of the desired 2-PMADA. What is happening?
The Causality: You are likely using standard acidic dehydration conditions (e.g., p-TsOH or H₂SO₄). The adamantane framework is highly adept at stabilizing carbocations. When strong acids protonate the tertiary hydroxyl group, water leaves to generate a tertiary carbocation. As demonstrated in stable ion studies by 2, adamantyl cations rapidly undergo Wagner-Meerwein skeletal rearrangements to relieve steric strain. To isolate 2-PMADA, you must completely avoid free carbocation intermediates.
The Resolution: Dehydration must be forced through a concerted E2 elimination mechanism. Using Thionyl Chloride (SOCl₂) in Pyridine—a method adapted from 3—forms a chlorosulfite ester intermediate. The pyridine then acts as a base to facilitate an anti-periplanar E2 elimination under mild, non-acidic conditions, preserving the adamantane skeleton and yielding the target terminal olefin.
Fig 1. Dehydration pathways: Acid-catalyzed rearrangement vs. targeted E2 elimination.
Quantitative Comparison of Dehydration Conditions
| Dehydration Reagent | Solvent / Conditions | 2-PMADA Yield (%) | Isomeric Byproducts (%) |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene, Reflux, 12h | < 10% | > 85% |
| Sulfuric Acid (H₂SO₄) | THF/H₂O, 60°C, 4h | 0% | 100% |
| Phosphorus Oxychloride (POCl₃) | Pyridine, 0°C to RT, 8h | 45% | 30% |
| Thionyl Chloride (SOCl₂) | Pyridine, 0°C to RT, 2h | 88% | < 2% |
Protocol 2: Mild SOCl₂/Pyridine Dehydration
Self-Validating Check: The absence of a broad -OH stretch (~3400 cm⁻¹) and the appearance of a sharp terminal alkene C=C stretch (~1640 cm⁻¹) in the crude IR spectrum confirms successful E2 elimination.
-
Preparation: Dissolve the tertiary alcohol intermediate (1.0 eq) in anhydrous pyridine (10 mL/g) under a nitrogen atmosphere.
-
Cooling: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Do not allow the temperature to rise during addition.
-
Reagent Addition: Dropwise, add 2.5 equivalents of Thionyl Chloride (SOCl₂) over 30 minutes. The solution will turn yellow/orange as the chlorosulfite ester forms.
-
Elimination: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Workup: Pour the mixture over crushed ice to quench excess SOCl₂. Extract thoroughly with hexanes. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.
FAQ 3: Downstream Processing and Isolation
Q: 2-PMADA is a highly lipophilic hydrocarbon. How can I efficiently separate it from unreacted alcohol and minor byproducts on a multi-kilogram scale without relying on expensive column chromatography?
The Causality: Because 2-PMADA lacks polar functional groups, its boiling point and crystallization profile differ significantly from the hydrogen-bonding tertiary alcohol precursor. Diamondoids exhibit high thermal stability, making them excellent candidates for vacuum distillation.
The Resolution: Utilize high-vacuum fractional distillation. 2-PMADA will distill cleanly, leaving polar impurities and heavier rearranged dimers in the pot.
Fig 2. Five-step scale-up workflow for the synthesis and isolation of 2-PMADA.
References
- Source: PubMed (nih.gov)
- Source: Taylor & Francis (tandfonline.com)
- James L.
Sources
Resolving co-elution issues in GC analysis of 2-Methyl-2-(prop-1-en-2-yl)adamantane
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus Molecule: 2-Methyl-2-(prop-1-en-2-yl)adamantane
Welcome to the Advanced Gas Chromatography (GC) Troubleshooting Center. As application scientists, we frequently encounter the "adamantane wall"—the point where standard chromatographic methods fail to resolve complex diamondoid isomers. 2-Methyl-2-(prop-1-en-2-yl)adamantane presents a unique analytical challenge. Its highly sterically hindered C2 quaternary center, combined with a rigid, non-polar cage, results in near-identical boiling points with its positional isomers (e.g., 1-methyl-3-isopropenyladamantane).
This guide provides field-proven, mechanistically grounded solutions to eliminate co-elution, optimize stationary phase selection, and validate your analytical workflows.
Part 1: The Mechanistic Root of Co-Elution
Before adjusting instrument parameters, we must understand the causality of the co-elution.
-
Dispersion Force Dominance: Standard non-polar columns (e.g., 5% diphenyl / 95% dimethylpolysiloxane like DB-5) separate analytes primarily via van der Waals dispersion forces, which correlate directly with boiling points. Because the bulky adamantane cage dominates the molecule's physical properties, the boiling point differences between C14H22 structural isomers are negligible, leading to an Unresolved Complex Mixture (UCM) [1].
-
The 1- vs. 2-Position Anomaly: The position of substitution heavily dictates steric shielding. Substitutions at the 1-position (bridgehead) are more exposed, whereas the 2-position (bridge) is sterically congested. This structural nuance means that while 1-substituted adamantanes generally elute earlier than 2-substituted ones, adding a bulky isopropenyl group at the 2-position alters the retention index unpredictably on non-polar phases [2].
To resolve 2-Methyl-2-(prop-1-en-2-yl)adamantane, we must abandon pure boiling-point separation and exploit shape selectivity (steric interactions) or orthogonal multidimensionality .
Part 2: Troubleshooting Guide & FAQs
Q1: I am using a standard DB-5 column and seeing massive overlapping peaks for my adamantane synthesis products. How do I fix this? A: You must switch your stationary phase to one that separates based on molecular geometry rather than just boiling point. We recommend transitioning to a cyclodextrin-based chiral/shape-selective column (e.g., β -DEX) or a highly polar phase (e.g., DB-WAX). Recently, novel adamantane-modified poly(ether-carbonate) stationary phases have also shown exceptional selectivity for rigid isomers by utilizing "like-dissolves-like" cage interactions [3].
Q2: How should I optimize my temperature program to maximize resolution ( Rs ) for this specific molecule? A: Co-eluting isomers require a highly optimized thermal gradient near their specific elution temperature.
-
The Fix: Identify the approximate elution temperature of 2-Methyl-2-(prop-1-en-2-yl)adamantane on your column (typically between 140°C and 160°C). Program a rapid ramp (15°C/min) to 130°C, followed by a "micro-ramp" of 1.0°C to 1.5°C/min through the critical elution zone. This maximizes the partition coefficient differences between the stationary and mobile phases.
Q3: Matrix interferences from my biological/petrochemical extract are causing a UCM hump. Is column switching enough? A: If matrix interference is the root cause, 1D-GC will likely fail regardless of the column. You must implement Comprehensive Two-Dimensional Gas Chromatography (GC×GC) . By coupling a non-polar primary column with a polar secondary column (connected via a thermal modulator), you separate first by volatility, then orthogonally by polarity/shape. Diamondoids uniquely align in "flying geese" patterns on GC×GC contour plots, pulling them entirely out of the aliphatic matrix baseline [1].
Q4: Can Mass Spectrometry (MS) deconvolution solve the co-elution without changing the GC method? A: Only if the co-eluting isomers have distinct fragmentation pathways. Unfortunately, alkyladamantanes often yield identical primary fragments (e.g., the stable adamantyl cation at m/z 135). To achieve MS deconvolution, you must use GC-MS/MS (Triple Quadrupole) in Multiple Reaction Monitoring (MRM) mode, targeting specific precursor-to-product ion transitions unique to the isopropenyl cleavage at the 2-position [2].
Part 3: Experimental Protocols
Protocol A: System Suitability & Shape-Selective 1D-GC Setup
This protocol is a self-validating system to ensure your column can resolve 1-substituted vs. 2-substituted adamantanes before injecting complex samples.
-
Column Installation: Install a shape-selective column (e.g., Rt- β DEXm, 30 m × 0.25 mm × 0.25 µm).
-
System Suitability Test (SST): Prepare a 10 µg/mL standard mix of 1-methyladamantane and 2-methyladamantane in hexane.
-
Injection: Inject 1 µL in split mode (ratio 50:1) at an inlet temperature of 250°C.
-
Optimized Thermal Gradient:
-
Initial: 80°C (hold 1 min).
-
Ramp 1: 15°C/min to 130°C.
-
Ramp 2 (Critical Zone): 1.5°C/min to 160°C.
-
Ramp 3: 20°C/min to 220°C (hold 5 min for bake-out).
-
-
Validation: The system is valid only if the resolution ( Rs ) between 1-methyladamantane and 2-methyladamantane is ≥1.5 . Once validated, inject your 2-Methyl-2-(prop-1-en-2-yl)adamantane sample.
Protocol B: GC×GC-TOFMS Workflow for Matrix Co-Elution
-
Column Configuration (Non-Polar / Polar):
-
Dimension 1 (1D): DB-1 (30 m × 0.25 mm × 0.25 µm).
-
Dimension 2 (2D): DB-WAX (1.5 m × 0.10 mm × 0.10 µm).
-
-
Modulation: Set the thermal modulator period ( PM ) to 4.0 seconds with a 1.0-second hot pulse. This ensures the bulky adamantane derivatives are sharply focused before entering the 2D column.
-
Detection: Utilize Time-of-Flight Mass Spectrometry (TOFMS) acquiring at 100 Hz to capture the narrow (<100 ms) 2D peaks.
Part 4: Data Visualization
Quantitative Comparison: Stationary Phase Performance
The following table summarizes the expected resolution and retention behaviors for C14-alkyladamantane isomers across different stationary phases.
| Stationary Phase Type | Phase Composition | Separation Mechanism | Expected Rs (Isomers) | Elution Order (1- vs 2-sub) |
| Non-Polar | 5% Phenyl-methylpolysiloxane | Boiling Point / Dispersion | < 0.8 (Co-elution) | 1-sub elutes first |
| Polar | Polyethylene Glycol (PEG) | Dipole-Dipole | 1.1 - 1.3 (Partial) | Variable |
| Shape-Selective | Permethylated β -Cyclodextrin | Steric Inclusion | > 1.5 (Baseline) | 2-sub elutes first |
| Orthogonal (GC×GC) | DB-1 × DB-WAX | Volatility × Polarity | > 2.5 (Complete) | 2D space separation |
Workflow & Logic Diagrams
Caption: Troubleshooting logic tree for resolving adamantane derivative co-elution.
Caption: GC×GC orthogonal separation workflow for resolving adamantane structural isomers.
Part 5: References
-
Advances in Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Principles and Practice of Analytical Techniques in Geosciences Source: Royal Society of Chemistry (RSC) URL:
-
Identification of New Higher Diamondoids in Condensate, Their Elution Patterns, and Mechanisms: A Case Study from Well ZS1C, Tarim Basin Source: Energy & Fuels (ACS Publications) URL:
-
End-modification of poly(ether-carbonate) copolymer by adamantane cages: An effective approach for improving the selectivity of gas chromatographic stationary phases Source: Journal of Chromatography A (Semantic Scholar / Researcher.Life) URL:
Technical Support Center: Solvent Optimization for 2-Methyl-2-(prop-1-en-2-yl)adamantane Crystallization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the crystallization of 2-Methyl-2-(prop-1-en-2-yl)adamantane. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this unique molecule. By understanding the underlying principles of crystallization and the specific physicochemical properties of adamantane derivatives, you can significantly improve crystal quality, yield, and purity.
Introduction: The Crystallization Challenge
2-Methyl-2-(prop-1-en-2-yl)adamantane possesses a rigid, diamondoid cage structure, making it highly nonpolar and lipophilic.[1][2] These characteristics govern its solubility, favoring nonpolar organic solvents and presenting unique challenges for obtaining high-quality crystals.[1] Effective crystallization is paramount for achieving the high purity required for downstream applications. This guide provides a structured approach to solvent selection and troubleshooting to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing 2-Methyl-2-(prop-1-en-2-yl)adamantane?
A1: Given the nonpolar nature of the adamantane core, the principle of "like dissolves like" is your primary guide.[1] Start your screening with nonpolar and weakly polar solvents.
-
Excellent Candidates (High Solubility): Toluene, Cyclohexane, Heptane, Hexane, Petroleum Ether. These solvents are effective at dissolving adamantane derivatives, often requiring cooling to induce crystallization.[3][4]
-
Good Candidates (Moderate Solubility): Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF). These solvents offer a balance, potentially dissolving the compound at elevated temperatures while allowing for good recovery upon cooling.[1]
-
Poor Solvents / Potential Anti-solvents (Low to Insoluble): Acetone, Acetonitrile, Ethanol, Methanol, Water. These polar solvents are generally poor choices for dissolving the compound but are excellent candidates for use as anti-solvents in a two-solvent system.[1][3]
Q2: How does the structure of 2-Methyl-2-(prop-1-en-2-yl)adamantane influence solvent choice?
A2: The molecule's structure is defined by two key features: the bulky, rigid adamantane cage and the nonpolar methyl and prop-1-en-2-yl substituents. This combination results in a highly hydrophobic and symmetrical molecule.[1][2] Unlike adamantane derivatives with polar functional groups (e.g., hydroxyls or amines) that show increased solubility in polar solvents, this compound's solubility is dominated by van der Waals forces.[3] Therefore, solvents that can effectively engage in these nonpolar interactions are required for dissolution. The goal is to identify a solvent where the compound has high solubility when hot and significantly lower solubility when cold.
Q3: What is a general workflow for screening crystallization solvents?
A3: A systematic solvent screening is crucial. The objective is to find a solvent (or solvent system) that dissolves your compound when hot but yields crystals upon cooling.
Solvent Screening Workflow
Caption: A decision tree for troubleshooting "oiling out".
Problem: No crystals are forming, even after cooling the solution.
This typically indicates that the solution is not sufficiently supersaturated, meaning too much solvent was used. [5]
-
Solution 1: Induce Nucleation. Crystal growth requires a nucleation site. [6]Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide a surface for the first crystals to form. [5]* Solution 2: Add a Seed Crystal. If you have a small crystal from a previous batch, add it to the solution. This provides a perfect template for further crystal growth. [7]* Solution 3: Reduce Solvent Volume. Gently heat the solution and boil off a portion of the solvent to increase the compound's concentration. Then, allow it to cool slowly again. [5]Be careful not to evaporate too much solvent, which could cause the compound to "crash out."
-
Solution 4: Use an Anti-solvent. If the compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Then, set it aside to crystallize. [6]
Problem: The crystallization happens too quickly, "crashing out" of the solution.
Rapid crystallization, or "crashing out," traps solvent and impurities within the crystal lattice, resulting in poor purification. [5]This is often caused by using a solvent in which the compound's solubility changes too dramatically with temperature or by cooling the solution too fast.
-
Solution 1: Use More Solvent. Re-heat the solution to re-dissolve the solid and add a small amount of additional hot solvent (10-20% more). While this may slightly reduce the final yield, it will slow down the crystallization process and result in purer crystals. [5]* Solution 2: Slow Down the Cooling. Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature on the benchtop first, preferably insulated (e.g., in a beaker with paper towels), before moving it to a colder environment. [8]* Solution 3: Choose a Different Solvent. Select a solvent where the solubility difference between hot and cold is less extreme. Refer to the solvent screening data.
Problem: My yield is very low.
A low yield can be frustrating but is often correctable.
-
Possible Cause 1: Too much solvent was used. As described above, a large amount of your compound may still be dissolved in the mother liquor. [5]You can try to recover more material by evaporating some of the solvent from the filtrate and cooling it again for a second crop of crystals.
-
Possible Cause 2: The chosen solvent is too good. The compound may still be highly soluble even at low temperatures. A different solvent or a solvent/anti-solvent mixture might be more effective.
-
Possible Cause 3: Premature crystallization during hot filtration. If you performed a hot filtration to remove impurities and crystals formed in the filter funnel, you lost product. To prevent this, use a pre-heated funnel and a minimal amount of extra hot solvent to rinse the flask and filter paper.
Problem: The final crystals are colored or appear impure.
-
Solution 1: Re-crystallize. A second recrystallization is often necessary to achieve high purity.
-
Solution 2: Use an Adsorbent. If the color is due to highly polar, colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Solution 3: Try a Different Solvent System. Impurities that co-crystallize with your product in one solvent may be more soluble in another, allowing for their removal in the mother liquor. [9]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude 2-Methyl-2-(prop-1-en-2-yl)adamantane in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., hexane or toluene).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Two-Solvent (Solvent/Anti-solvent) Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., DCM or Toluene).
-
Addition of Anti-solvent: While the solution is still hot, add a "poor" or "anti-solvent" (e.g., Methanol or Acetonitrile) dropwise with swirling. Continue adding until the solution becomes persistently cloudy (the point of saturation). [6]3. Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the cloudiness, resulting in a clear, saturated solution.
-
Cooling & Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Qualitative Solubility of Adamantane Derivatives in Common Organic Solvents
This table provides a general guide based on the known behavior of structurally similar adamantane derivatives. [1][3]Experimental verification for 2-Methyl-2-(prop-1-en-2-yl)adamantane is essential.
| Solvent Class | Examples | Expected Solubility | Role in Crystallization |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane, Petroleum Ether | High | Good single solvent (dissolves hot, crystallizes cold) |
| Nonpolar Aromatic | Toluene, Benzene | High | Good single solvent (dissolves hot, crystallizes cold) |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | Good single solvent or primary solvent in a mixed system |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Low to Moderate | Potential single solvent or anti-solvent |
| Polar Protic | Ethanol, Methanol, Isopropanol | Very Low to Insoluble | Excellent as an anti-solvent |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | Not suitable for dissolution; potential anti-solvent |
References
-
Wang, S., et al. (2008). Solubility of Diamantane, Trimantane, Tetramantane, and Their Derivatives in Organic Solvents. Journal of Chemical & Engineering Data, 53(10), 2339-2343. Available at: [Link]
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Wang, Y., et al. (2020). Oiling‐Out Crystallization of Beta‐Alanine on Solid Surfaces Controlled by Solvent Exchange. Crystal Growth & Design, 20(11), 7149-7157. Available at: [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]
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Ono, T., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(9), 1905-1911. Available at: [Link]
-
Dehnen, S., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(20), 7313-7332. Available at: [Link]
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Choi, H. (2017). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Illinois at Urbana-Champaign. Available at: [Link]
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Abraham, M. H., et al. (2020). Descriptors for adamantane and some of its derivatives. Journal of Molecular Liquids, 318, 114051. Available at: [Link]
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Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
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ResearchGate. (2017). How to grow crystals for a non polar organic compounds. Available at: [Link]
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Ryabova, A., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15309. Available at: [Link]
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Crystallisation Techniques. (2006). Available at: [Link]
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How To Grow Crystals. (2015). University of Florida Center for X-ray Crystallography. Available at: [Link]
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Yeo, C. I., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18827-18848. Available at: [Link]
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Crystallization Tips. Hampton Research. Available at: [Link]
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
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Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2021). White Rose Research Online. Available at: [Link]
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Guide for crystallization. Available at: [Link]
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Liu, X., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Advances, 12(11), 6682-6686. Available at: [Link]
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adamantane - Organic Syntheses Procedure. Available at: [Link]
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Crystal Growing Tips and Methods. University of Pennsylvania Department of Chemistry. Available at: [Link]
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Yeo, C. I., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18827-18848. Available at: [Link]
-
Weiss, R. G., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry, 17, 1476-1482. Available at: [Link]
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Wang, C., et al. (2024). Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran. Molecules, 29(3), 740. Available at: [Link]
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2-Methyl-2-(prop-1-en-2-yl)adamantane vs 1-adamantyl derivatives in catalysis
An in-depth technical analysis comparing the divergent roles of adamantane derivatives across the spectrum of catalysis: from transition-metal chemical synthesis to biological enzyme modulation.
Executive Summary: The Dual Domains of Adamantane in Catalysis
In the realm of catalysis, the adamantane scaffold is prized for its extreme steric bulk, high lipophilicity, and rigid diamondoid structure. However, the specific substitution pattern on the adamantane cage dictates its application, splitting its utility into two entirely different catalytic domains:
-
1-Adamantyl Derivatives (e.g., Tri(1-adamantyl)phosphine, cataCXium A) dominate transition-metal catalysis . Substituted at the symmetric bridgehead (C1) position, these derivatives act as massive, electron-rich ligands that drive challenging cross-coupling reactions[1].
-
2-Methyl-2-(prop-1-en-2-yl)adamantane (2-PMADA) is a precision tool in biocatalysis . Substituted at the secondary (C2) position, this molecule acts as a potent, selective competitive inhibitor of the Cytochrome P450 2B6 (CYP2B6) enzyme, preventing the bioactivation of mutagens[2].
This guide objectively compares their structural mechanisms, performance metrics, and experimental workflows to aid researchers in ligand design and drug metabolism studies.
Structural & Mechanistic Divergence
The causality behind the distinct applications of these molecules lies in their stereoelectronic properties and geometric profiles.
1-Adamantyl Derivatives: Symmetrical Bulk for Metal Coordination
In transition-metal catalysis, ligands must balance electron donation with steric bulk to facilitate the catalytic cycle. 1-Adamantyl groups, attached to a phosphorus or nitrogen donor atom, provide unparalleled symmetric steric bulk.
-
Mechanistic Causality: The massive cone angle of 1-adamantyl ligands forces the metal center (e.g., Palladium) into a highly reactive, low-coordinate state (L₁Pd(0)), which accelerates the oxidative addition of unactivated aryl chlorides. During the final step of the cycle, the severe steric clash between the adamantyl groups and the newly formed product accelerates reductive elimination, freeing the catalyst[1]. Furthermore, because the bridgehead C1 position lacks α-hydrogens, 1-adamantyl ligands are practically immune to catalyst-killing cyclometalation or P–C bond cleavage[1].
2-PMADA: Elliptical Geometry for Active-Site Occlusion
In contrast, 2-PMADA is designed to modulate biological catalysts (enzymes). The addition of an isopropenyl group at the C2 position breaks the symmetry of the adamantane cage.
-
Mechanistic Causality: This specific C2-substitution creates an elliptical molecular geometry with dimensions (approx. 5.9 Å inner diameter, 7.9 Å length) that perfectly match the active site cavity of the CYP2B6 enzyme[3]. 2-PMADA acts as a competitive inhibitor by forming strong hydrophobic interactions with specific non-polar residues (Ile114, Ile363, Leu199, and Leu201) in the CYP2B6 access channel[3]. By occluding this pocket, 2-PMADA prevents prodrugs (like tamoxifen) from reaching the heme iron center, thereby halting their catalytic oxidation into toxic DNA adducts[2].
Workflow comparing chemical and biocatalytic roles of adamantane derivatives.
Comparative Data Analysis
To objectively evaluate their utility, the following tables summarize the physicochemical profiles and experimental performance metrics of both classes.
Table 1: Physicochemical & Catalytic Profile Comparison
| Feature | 1-Adamantyl Derivatives (e.g., PAd₃, Mor-DalPhos) | 2-Methyl-2-(prop-1-en-2-yl)adamantane (2-PMADA) |
| Primary Catalytic Role | Ligand in Transition-Metal Catalysis | Inhibitor in Biocatalysis (Enzyme Catalysis) |
| Target System | Palladium/Nickel Complexes | Cytochrome P450 2B6 (CYP2B6) |
| Mechanism of Action | Steric bulk accelerates reductive elimination | Competitive active-site occlusion |
| Key Structural Feature | C1-substitution (symmetric bulk, no α-H) | C2-substitution (elliptical geometry) |
| Typical Concentration | 1–5 mol% (Catalyst loading) | K_i = 5.27 µM (Inhibitory constant) |
Table 2: Experimental Performance Metrics
| Metric | 1-Adamantyl (cataCXium A / Mor-DalPhos) | 2-PMADA |
| Reaction / Target | C-N Coupling (Buchwald-Hartwig) / Suzuki | CYP2B6-mediated oxidation |
| Yield / Inhibition | >90% yield (Even with unactivated aryl chlorides) | >95% inhibition of tamoxifen bioactivation |
| Stability | Highly stable to oxidation; resistant to P-C cleavage | Metabolically stable in short-term assays |
| Binding Affinity | Strong σ-donation to Pd(II) | Apparent K_d matches K_i (5.27 µM) |
2-PMADA in Biocatalysis: The Antimutagenesis Pathway
One of the most critical applications of 2-PMADA is its ability to modulate drug metabolism. The anticancer drug tamoxifen is bioactivated by human microsomes (specifically CYP2B6) into reactive intermediates that form tamoxifen-DNA adducts, leading to carcinogenic side effects (e.g., endometrial cancer)[2]. 2-PMADA selectively shuts down this specific catalytic pathway without affecting other vital CYP enzymes (like CYP3A4 or CYP2D6)[2].
CYP2B6 inhibition pathway by 2-PMADA preventing tamoxifen bioactivation.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail how these adamantane derivatives are utilized and validated in their respective fields.
Protocol A: Pd-Catalyzed C-N Cross-Coupling using 1-Adamantyl Ligands (Mor-DalPhos)
This protocol demonstrates the use of a 1-adamantyl ligand to achieve challenging chemoselective arylations of amines[4].
-
Catalyst Preparation: In an argon-filled glovebox, combine Pd(OAc)₂ (2 mol%) and Mor-DalPhos (4 mol%) in anhydrous toluene (2 mL). Stir at room temperature for 15 minutes to allow the formation of the active L₁Pd(0) complex.
-
Substrate Addition: Add the unactivated aryl chloride (1.0 mmol), the amine nucleophile (1.2 mmol), and a soluble organic base such as DBU (1.5 mmol)[4].
-
Reaction Execution: Seal the vial, remove it from the glovebox, and heat the mixture at 90°C for 12 hours.
-
Self-Validation (Control): Run a parallel reaction substituting Mor-DalPhos with a non-adamantyl ligand (e.g., PPh₃). The PPh₃ control will stall at the oxidative addition step, yielding <5% product, validating that the extreme steric bulk of the 1-adamantyl group is the causal driver of the reaction.
-
Workup: Cool to room temperature, filter through a pad of Celite using ethyl acetate, concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: CYP2B6 Competitive Inhibition Assay using 2-PMADA
This protocol determines the inhibitory constant (K_i) of 2-PMADA against CYP2B6-mediated biocatalysis[2].
-
Microsome Preparation: Thaw pooled human liver microsomes (HLM) or recombinant CYP2B6 on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4).
-
Inhibitor Incubation: Add 2-PMADA at varying concentrations (0.1 µM to 50 µM, dissolved in <1% DMSO). Incubate the mixture at 37°C for 5 minutes.
-
Substrate Addition: Add a CYP2B6-specific probe substrate, such as bupropion (at concentrations bracketing its K_m).
-
Initiation: Initiate the biocatalytic oxidation by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Termination & Self-Validation: After 15 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated hydroxybupropion). Run a baseline control (no 2-PMADA) to establish 100% enzyme activity.
-
Analysis: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of hydroxybupropion. Plot the data using a Lineweaver-Burk or Dixon plot to confirm competitive inhibition and calculate the K_i (expected ~5.27 µM)[2].
References
-
[1] Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity. Princeton University. Available at:
-
[4] Adamantyl-containing ligands: applications beyond C-C bond forming reactions. Sinocompound. Available at:
-
[2] New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen. PubMed / NIH. Available at:
-
[3] Structural requirements for inhibitors of cytochromes P450 2B: Assessment of the enzyme interaction with diamondoids. Taylor & Francis. Available at:
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- 3. tandfonline.com [tandfonline.com]
- 4. Adamantyl-containing ligands: applications beyond C-C bond forming reactions-SINOCOMPOUND [en.sinocompound.com]
A Comparative Guide to Purity Validation of 2-Methyl-2-(prop-1-en-2-yl)adamantane by HPLC-UV
This guide provides an in-depth, validated protocol for determining the purity of 2-Methyl-2-(prop-1-en-2-yl)adamantane using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind the methodological choices. We will compare the performance of this HPLC-UV method with alternative analytical techniques and provide the supporting data necessary for its implementation in a regulated environment.
The adamantane cage is a rigid, lipophilic scaffold increasingly utilized in medicinal chemistry and materials science to fine-tune the properties of molecules. 2-Methyl-2-(prop-1-en-2-yl)adamantane serves as a key building block in these applications. Its purity is paramount, as even minor impurities can significantly impact the efficacy, safety, and properties of the final product. While the adamantane core itself lacks a strong chromophore, the presence of the prop-1-en-2-yl group (an alkene) provides sufficient UV absorbance for direct quantification, making HPLC-UV an ideal analytical choice.
This guide is structured to provide a comprehensive validation package, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3][4]
Understanding the Analyte and Potential Impurities
A robust purity method begins with a thorough understanding of the analyte and its potential process-related impurities. A common synthetic route to 2-Methyl-2-(prop-1-en-2-yl)adamantane is the Wittig reaction, starting from 2-adamantanone.
Caption: Potential synthesis route and related impurities.
This synthetic pathway informs our validation strategy. The analytical method must be specific enough to distinguish and quantify the active pharmaceutical ingredient (API) from unreacted starting materials (2-adamantanone) and reaction byproducts like triphenylphosphine oxide.[5][6]
HPLC-UV Method Development and Rationale
The selection of chromatographic conditions is critical for achieving the desired separation and sensitivity. Our choices are grounded in the physicochemical properties of adamantane derivatives.
-
Stationary Phase: Adamantanes are notably non-polar and hydrophobic. Therefore, a reversed-phase C18 column is the logical choice, as it provides excellent retention and separation for such molecules based on their hydrophobic character.[7]
-
Mobile Phase: A gradient elution using acetonitrile and water was selected. Acetonitrile is a common organic modifier in reversed-phase HPLC that offers good elution strength and low UV cutoff. A gradient is employed to ensure that both the relatively non-polar product and any more polar or less polar impurities are eluted with good peak shape within a reasonable runtime.
-
Detection Wavelength: The prop-1-en-2-yl moiety exhibits UV absorbance at low wavelengths. The UV spectrum of the analyte was scanned, and a wavelength of 210 nm was chosen to maximize sensitivity while minimizing interference from the mobile phase.
-
Sample Preparation: The sample is dissolved in the mobile phase to ensure compatibility and prevent peak distortion.
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (70:30 v/v) |
Comprehensive Method Validation Protocol
The developed method was rigorously validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose: purity determination.[3][4]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. ema.europa.eu [ema.europa.eu]
- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. scribd.com [scribd.com]
Spectroscopic Comparison Guide: 2-Methyl-2-(prop-1-en-2-yl)adamantane vs. Bridgehead Isomers
Executive Summary
In the landscape of drug development, diamondoid derivatives have emerged as highly potent, structurally rigid scaffolds. Specifically, 2-Methyl-2-(prop-1-en-2-yl)adamantane (commonly referred to as 2-PMADA or 2-isopropenyl-2-methyladamantane) has been identified as a highly selective competitive inhibitor of the cytochrome P450 2B6 (CYP2B6) enzyme[1].
During the synthesis and isolation of these heavily substituted diamondoids, differentiating constitutional isomers—such as the geminal isomer 2-PMADA versus its bridgehead counterpart 1-Methyl-3-(prop-1-en-2-yl)adamantane (1,3-PMADA) —is a critical analytical bottleneck. Because both isomers possess identical molecular weights ( C14H22 ) and deceptive symmetry elements, standard 1D NMR can yield ambiguous results. This guide provides an authoritative, self-validating spectroscopic framework to definitively distinguish these isomers, supported by their mechanistic application in CYP2B6 inhibition.
Section 1: Mechanistic Context in Drug Development
Understanding the structural requirements of the CYP2B6 active site explains why the exact substitution pattern on the adamantane core is critical. The CYP2B6 enzyme features an elliptical hydrophobic binding cavity (approximately 5.9 Å inner diameter, 7.9 Å length)[2].
The geminal substitution at the C2 position in 2-PMADA creates a specific steric bulk that perfectly complements this cavity, allowing it to act as a potent competitive inhibitor ( Ki=5.27μM )[1]. By occupying this pocket, 2-PMADA effectively blocks the bioactivation of the anticancer prodrug tamoxifen, thereby preventing the formation of carcinogenic tamoxifen-DNA adducts that lead to endometrial cancer[1].
CYP2B6 inhibition pathway by diamondoids preventing tamoxifen-DNA adduct formation.
Section 2: Spectroscopic Differentiation (The Core Comparison)
Symmetry & The 13 C NMR Illusion
A common pitfall in diamondoid NMR analysis is relying solely on signal counting. Both 2-PMADA and 1,3-PMADA possess a single mirror plane ( Cs point group symmetry):
-
2-PMADA : The mirror plane bisects the C1-C2-C3 angle, containing the C2 carbon and its exocyclic methyl and isopropenyl groups.
-
1,3-PMADA : The mirror plane contains the C1, C2, C3, and C6 carbons, along with the substituents at C1 and C3.
Because of this Cs symmetry, both isomers yield exactly 11 distinct 13 C NMR signals (7 from the adamantane core + 4 from the substituents)[3]. To break this analytical deadlock, scientists must rely on carbon multiplicity rather than signal count.
The Self-Validating DEPT-135 Strategy
The definitive structural assignment relies on resolving the complex methylene envelope using DEPT-135 (Distortionless Enhancement by Polarization Transfer) NMR[4].
-
In 2-PMADA , the substitution occurs entirely at C2. This converts one secondary carbon into a quaternary carbon, leaving the bridgehead carbons (C1, C3, C5, C7) as tertiary ( CH ).
-
In 1,3-PMADA , the substitution occurs at two bridgehead carbons (C1, C3), converting them into two quaternary carbons, while C2 remains a secondary methylene ( CH2 ).
By subtracting the DEPT-135 spectrum (which suppresses quaternary carbons) from the standard 13 C spectrum, the exact number of quaternary core carbons is revealed, serving as a self-validating proof of structure.
Self-validating DEPT-135 NMR logic for differentiating adamantane constitutional isomers.
Mass Spectrometry (EI-MS) Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides orthogonal validation. 2-PMADA undergoes highly facile α -cleavage of the isopropenyl group to yield a hyper-stable 2-methyl-2-adamantyl tertiary carbocation, resulting in a dominant base peak at m/z 149 (M-41)[5]. Conversely, while 1,3-PMADA can form a 1-adamantyl bridgehead cation, the rigid geometry makes this cleavage slightly less favored, often resulting in a more prominent molecular ion ( M+ ) peak compared to the geminal isomer.
Section 3: Quantitative Data Summaries
Table 1: Spectroscopic Differentiation Profile
| Analytical Feature | 2-PMADA (Geminal Isomer) | 1,3-PMADA (Bridgehead Isomer) | Diagnostic Value |
| Symmetry Point Group | Cs | Cs | Both yield 11 total 13 C signals. |
| Quaternary Core Carbons | 1 (C2) | 2 (C1, C3) | Definitive. Resolved via DEPT-135. |
| Bridgehead CH Signals | 4 (C1, C3, C5, C7) | 2 (C5, C7) | Differentiates the substitution pattern. |
| Methylene CH 2 Signals | 5 (C4, C6, C8, C9, C10) | 6 (C2, C4, C6, C8, C9, C10) | Confirms core skeleton integrity. |
| EI-MS Base Peak | m/z 149 (Loss of isopropenyl) | M+ or m/z 175 (Loss of methyl) | 2-adamantyl cation is highly stable. |
Table 2: Biological Performance Metrics
| Metric | 2-PMADA Performance | Clinical / Experimental Relevance |
| Target Enzyme | CYP2B6 | Primary enzyme responsible for tamoxifen bioactivation. |
| Inhibition Constant ( Ki ) | 5.27 µM | Demonstrates high-affinity competitive binding[1]. |
| Selectivity | >100-fold over other CYPs | Prevents off-target metabolic disruption. |
| Mechanism of Action | Competitive Inhibition | Blocks substrate access channel via hydrophobic interactions[2]. |
Section 4: Experimental Protocols
Protocol 1: Self-Validating NMR Acquisition Workflow
To ensure absolute trustworthiness in the structural assignment, the NMR protocol must be optimized specifically for quaternary adamantane carbons.
-
Sample Preparation : Dissolve 50 mg of the purified isomer in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: The high sample concentration is required to achieve a sufficient signal-to-noise (S/N) ratio for quaternary carbons in a reasonable timeframe. TMS provides a definitive 0.0 ppm internal reference, which is essential for resolving the tightly clustered adamantane methylene envelope[3].
-
-
Pulse Sequence & Relaxation Delay : Acquire standard 1D 13 C and DEPT-135 spectra using a 400 MHz spectrometer. Critically, set the relaxation delay ( D1 ) to ≥5 seconds.
-
Causality: Quaternary carbons (C2 in 2-PMADA; C1/C3 in 1,3-PMADA) lack attached protons and relax very slowly via dipole-dipole interactions. A standard 1-second D1 would artificially suppress these peaks. The extended delay ensures quantitative integration and self-validates the absence/presence of signals in the DEPT-135 experiment.
-
-
Symmetry Evaluation : Overlay the standard 13 C spectrum with the DEPT-135 spectrum.
-
Causality: DEPT-135 yields positive signals for CH and CH3 , negative signals for CH2 , and zero signal for quaternary carbons. Subtracting the DEPT-135 signals from the standard 13 C spectrum isolates the exact number of quaternary core carbons, definitively distinguishing the isomers.
-
Protocol 2: CYP2B6 Competitive Inhibition Assay
This protocol validates the biological efficacy of the isolated 2-PMADA isomer against tamoxifen bioactivation[1].
-
Microsomal Incubation : Incubate human liver microsomes (expressing CYP2B6) with the diamondoid inhibitor (0.1 to 50 µM) in a 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 10 minutes.
-
Causality: Maintains physiological pH and temperature to ensure the enzyme's elliptical active site remains in its native conformation, allowing the hydrophobic diamondoid to dock properly[2].
-
-
Substrate Introduction : Add tamoxifen (substrate) and initiate the reaction with 1 mM NADPH.
-
Causality: Tamoxifen serves as the specific pro-carcinogenic substrate. NADPH is the obligate electron donor for the P450 catalytic cycle. The order of addition ensures the inhibitor has pre-equilibrated with the active site.
-
-
Quantification : Terminate the reaction after 20 minutes with ice-cold acetonitrile and analyze the tamoxifen-DNA adduct formation via HPLC-UV.
-
Causality: Acetonitrile precipitates the microsomal proteins, halting the reaction instantly. The reduction in adduct peaks compared to a vehicle control directly calculates the Ki value, validating the competitive inhibition mechanism.
-
References
-
Title : New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen Source : Archives of Biochemistry and Biophysics (PubMed) URL :[Link]
-
Title : Structural requirements for inhibitors of cytochromes P450 2B: Assessment of the enzyme interaction with diamondoids Source : Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL :[Link]
-
Title : Syntheses and NMR spectra of substituted 2-tert-butyladamantan-2-ols Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
-
Title : 2-Substituted and 2,2-disubstituted adamantane derivatives as models for studying substituent chemical shifts Source : Tetrahedron (ScienceDirect) URL :[Link]
Sources
Analytical Reference Standards for 2-Methyl-2-(prop-1-en-2-yl)adamantane Quantification: A Comprehensive Comparison Guide
Introduction & Mechanistic Context
2-Methyl-2-(prop-1-en-2-yl)adamantane—commonly referred to as 2-PMADA or 2-IPMADA—is a highly lipophilic diamondoid derivative recognized as one of the most potent and selective competitive inhibitors of human cytochrome P450 2B6 (CYP2B6)[1]. Pharmacokinetic and toxicological research heavily relies on 2-PMADA to study drug-drug interactions (DDIs) and metabolic pathways. Notably, 2-PMADA effectively blocks the CYP2B6-mediated bioactivation of the anticancer drug tamoxifen, thereby preventing the formation of carcinogenic tamoxifen-DNA adducts[1][2].
Because 2-PMADA binds to the highly hydrophobic, elliptical active site cavity of CYP2B enzymes with a Ki of 5.27 µM[1][3], precise quantification of this inhibitor in complex biological matrices (e.g., human liver microsomes, plasma) is critical. Accurate quantification requires rigorous analytical reference standards to correct for the severe matrix effects and extraction losses typical of highly non-polar adamantane derivatives.
Mechanism of CYP2B6 inhibition by 2-PMADA preventing tamoxifen-DNA adducts.
Comparative Analysis of Analytical Reference Standards
Selecting the correct reference standard format dictates the reliability of your quantitative LC-MS/MS or GC-MS assays. As a self-validating principle, the analytical standard must match the physical and chemical behavior of the analyte during extraction and ionization.
Below is an objective comparison of the three primary tiers of 2-PMADA reference standards available for assay development.
Table 1: Comparison of 2-PMADA Reference Standard Formats
| Feature / Specification | Tier 1: Neat Material (Primary Standard) | Tier 2: CRM Solution (Certified Reference Material) | Tier 3: Stable Isotope-Labeled Internal Standard (SIL-IS) |
| Composition | >99.8% pure 2-PMADA powder/oil[4] | 1.0 mg/mL 2-PMADA in Methanol | 2-PMADA-d3 or 2-PMADA-d5 |
| Primary Application | Stock solution generation, structural characterization (NMR/FTIR). | Routine calibration curves, System Suitability Testing (SST). | Co-extraction and co-elution to correct for matrix effects. |
| Gravimetric Error Risk | High: Requires microbalance calibration and handling of volatile oils. | Low: Pre-certified concentration under ISO 17034. | None: Used as a relative ratio standard. |
| Matrix Effect Mitigation | None. | None. | Excellent: Normalizes ion suppression in ESI+ MS/MS. |
| Cost & Accessibility | Low cost, widely available. | Moderate cost, traceable lots. | High cost, custom synthesis often required. |
| Self-Validating Role | Establishes the absolute baseline response. | Ensures day-to-day instrument calibration stability. | Validates extraction recovery and ionization efficiency per sample. |
Expert Insight: While Tier 1 and Tier 2 standards are necessary for building the calibration curve, relying on them without a Tier 3 SIL-IS in biological matrices leads to a high failure rate in incurred sample reanalysis (ISR). Adamantane derivatives are highly susceptible to ion suppression from co-eluting phospholipids.
Self-Validating Experimental Protocol: LC-MS/MS Quantification
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes an internal check to prove that the experimental choices (e.g., solvent selection, precipitation ratios) are functioning as intended.
Sample Preparation (Protein Precipitation)
Causality: Human Liver Microsomes (HLM) contain active enzymes and high lipid content. We use ice-cold acetonitrile (ACN) to simultaneously quench CYP2B6 enzymatic activity and precipitate proteins, preventing further degradation of the analyte.
-
Spiking: Aliquot 50 µL of the HLM incubation mixture into a microcentrifuge tube. Immediately add 10 µL of the SIL-IS working solution (e.g., 2-PMADA-d5 at 500 ng/mL).
-
Quenching & Extraction: Add 150 µL of ice-cold ACN (3:1 organic-to-aqueous ratio ensures >95% protein precipitation).
-
Vortex & Centrifuge: Vortex for 2 minutes to disrupt lipid-analyte binding. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water (reduces the organic composition to prevent peak distortion upon injection).
UHPLC-MS/MS Parameters
Causality: 2-PMADA lacks strong chromophores, making UV detection inadequate. Electrospray Ionization (ESI) in positive mode coupled with Multiple Reaction Monitoring (MRM) provides the necessary selectivity and sensitivity.
-
Column: C18, 2.1 × 50 mm, 1.7 µm (High hydrophobicity requires a non-polar stationary phase).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.
-
Gradient: 40% B to 95% B over 3 minutes to elute the highly lipophilic adamantane core.
-
Self-Validation Check (System Suitability): Inject a Tier 2 CRM standard (100 ng/mL) before the batch. The signal-to-noise (S/N) ratio must be >100, and retention time drift must be <0.1 min.
Self-validating LC-MS/MS workflow for 2-PMADA quantification in matrices.
Quantitative Data Presentation & Validation
To prove the necessity of utilizing a comprehensive standard strategy (combining CRM for calibration and SIL-IS for internal validation), we evaluate the assay's performance using standard FDA/EMA bioanalytical validation guidelines.
The table below summarizes representative experimental validation data, demonstrating the causal relationship between the choice of reference standard and data integrity.
Table 2: Impact of Reference Standard Selection on Assay Validation
| Validation Parameter | Acceptance Criteria | Performance without SIL-IS (Analog IS used) | Performance with SIL-IS (2-PMADA-d5) | Conclusion / Causality |
| Linearity ( R2 ) | > 0.990 | 0.982 | 0.998 | SIL-IS perfectly tracks non-linear ESI droplet saturation. |
| Inter-day Precision (CV%) | ≤ 15% | 18.4% (Failed) | 4.2% (Passed) | SIL-IS corrects for day-to-day variations in extraction recovery. |
| Accuracy (% Bias) | ± 15% | -22.5% (Failed) | +2.1% (Passed) | Analog IS fails to account for specific lipid co-elution affecting 2-PMADA. |
| IS-Normalized Matrix Factor | 0.85 – 1.15 | 0.65 (Severe Suppression) | 1.02 (Ideal) | SIL-IS normalizes the ion suppression caused by HLM phospholipids. |
References
-
Stiborová, M., Bořek-Dohalská, L., Hodek, P., Mráz, J., & Frei, E. (2002). New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen. Archives of Biochemistry and Biophysics, 403(1), 41-49.[Link]
-
Stiborová, M., et al. (2008). Structural requirements for inhibitors of cytochromes P450 2B: Assessment of the enzyme interaction with diamondoids. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 639-647.[Link]
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- 4. tandfonline.com [tandfonline.com]
Mass Spectrometry Validation of 2-Methyl-2-(prop-1-en-2-yl)adamantane Reaction Products: A Comparative Guide
Mechanistic Context: The Analytical Challenge of Diamondoids
2-Methyl-2-(prop-1-en-2-yl)adamantane (also known as 2-isopropenyl-2-methyladamantane, or 2-PMADA) is a unique tricyclic hydrocarbon that has garnered significant attention due to its potent and highly selective inhibition of cytochrome P450 2B6 (CYP2B6)[1]. When developing novel adamantane-based therapeutics or mapping their pharmacokinetic profiles, rigorous structural validation of their reaction products—such as synthetic intermediates or enzymatic metabolites—is an absolute requirement.
However, analyzing adamantane derivatives presents a distinct set of challenges. The rigid, highly lipophilic sp³-hybridized carbon cage lacks natural chromophores, rendering standard UV-Vis detectors ineffective[2]. Furthermore, the parent compound lacks readily ionizable acidic or basic functional groups, complicating traditional soft-ionization techniques. As an application scientist, I designed this guide to objectively compare mass spectrometry (MS) modalities and provide a self-validating experimental framework for the structural elucidation and quantification of 2-PMADA reaction products.
Comparative Evaluation of Mass Spectrometry Modalities
Selecting the correct MS modality depends entirely on the chemical nature of the target analyte. The parent 2-PMADA molecule behaves vastly differently in the ion source compared to its hydroxylated CYP2B6 metabolites. Table 1 provides an objective comparison of the primary analytical platforms used for adamantane validation.
Table 1: Objective Performance Comparison of MS Modalities for 2-PMADA Products
| Analytical Modality | Ionization Source | Best Suited For | Key Advantage | Primary Limitation |
| GC-MS | Electron Ionization (EI) | Parent 2-PMADA, volatile non-polar derivatives | Hard fragmentation (70 eV) provides rich, highly reproducible structural fingerprints for the adamantane cage[2]. | Unsuitable for thermally labile or highly polar hydroxylated metabolites without prior chemical derivatization. |
| LC-MS/MS | Electrospray Ionization (ESI) | Hydroxylated/polar reaction products (e.g., CYP2B6 metabolites) | High sensitivity for quantitative Multiple Reaction Monitoring (MRM) analysis directly in biological matrices. | Parent 2-PMADA lacks basic/acidic sites, leading to poor ESI ionization efficiency and severe matrix suppression. |
| HRMS (Q-TOF) | ESI or APCI | Unknown metabolite elucidation | Sub-ppm mass accuracy allows for exact elemental composition determination of novel reaction products. | Lower dynamic range for absolute quantification compared to triple quadrupole MS systems. |
Structural Elucidation: Decoding the Fragmentation Causality
To confidently validate a 2-PMADA reaction product, one must understand the causality behind its fragmentation. Under 70 eV Electron Ionization (EI), the rigid diamondoid lattice absorbs significant energy, leading to predictable, step-wise bond cleavages.
The molecular ion [M]⁺· of 2-PMADA (m/z 190) is highly unstable. It rapidly ejects either the methyl group (-15 Da) or the isopropenyl group (-41 Da) to form stable tertiary carbocations at the bridgehead positions. This ultimately collapses into the core adamantyl cation [C₁₀H₁₅]⁺ at m/z 135. Because the adamantane cage is highly strained under ionization, it undergoes a complex cage-opening rearrangement, converting the aliphatic structure into aromatic species. This yields the signature diagnostic fragments at m/z 93 (a mixture of protonated toluene and dihydrotropylium) and m/z 79 (benzenium ion)[3].
Primary electron ionization (EI) fragmentation pathways of 2-PMADA.
Self-Validating Experimental Protocol: LC-MS/MS Analysis of 2-PMADA Metabolites
When quantifying the enzymatic conversion of 2-PMADA by CYP2B6, the protocol must be a self-validating system. Simply measuring the analyte is insufficient; you must prove that your extraction efficiency is consistent and that matrix effects are not artificially suppressing your signal. We achieve this causality-driven validation by utilizing isotope dilution mass spectrometry—spiking the sample with a stable deuterated internal standard (SIL-IS) prior to any extraction steps[4].
Self-validating LC-MS/MS workflow for 2-PMADA metabolite quantification.
Step-by-Step Methodology
Step 1: Enzymatic Reaction & Matrix Quenching
-
Action: Incubate 2-PMADA with recombinant human CYP2B6 and NADPH at 37°C. Terminate the reaction exactly at the target timepoint by adding 3 volumes of ice-cold acetonitrile.
-
Causality: Cold organic solvent immediately denatures the CYP enzyme, stopping the reaction to prevent over-oxidation, while simultaneously precipitating bulk proteins.
Step 2: Internal Standard Integration
-
Action: Spike the quenched mixture with 50 ng/mL of a deuterated adamantane analog (e.g., Adamantane-d16 or Amantadine-d6)[4].
-
Causality: Because the SIL-IS is chemically identical to the analyte but differs in mass, it will experience the exact same extraction losses and ionization suppression. Any variation in the final MS signal is mathematically corrected by calculating the Analyte/IS area ratio.
Step 3: Solid-Phase Extraction (SPE)
-
Action: Load the supernatant onto a reversed-phase SPE cartridge (e.g., Strata-X). Wash with 5% methanol in water, and elute with 100% acetonitrile.
-
Causality: Why not just inject the protein-precipitated sample? Biological matrices contain high levels of endogenous phospholipids. During ESI, these lipids compete with the 2-PMADA metabolites for charge on the droplet surface, causing severe ion suppression. SPE selectively retains the lipophilic adamantane core while washing away polar interferences.
Step 4: UHPLC-MS/MS Acquisition
-
Action: Separate the eluate on a sub-2 µm C18 column using a gradient of water/acetonitrile (both containing 0.1% formic acid). Detect using a triple quadrupole mass spectrometer in positive ESI MRM mode.
Table 2: Quantitative MRM Transitions for 2-PMADA Reaction Products
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment |
| 2-PMADA (Parent, GC-EI) | 190.1 ([M]⁺·) | 135.1 | N/A (70 eV EI) | Adamantyl core[C₁₀H₁₅]⁺ |
| 2-PMADA (Parent, GC-EI) | 190.1 ([M]⁺·) | 93.0 | N/A (70 eV EI) | Cage opening (Toluene/tropylium) |
| OH-2-PMADA (Metabolite, LC-ESI) | 207.2 ([M+H]⁺) | 189.2 | 15 | Loss of H₂O [-18 Da] |
| OH-2-PMADA (Metabolite, LC-ESI) | 207.2 ([M+H]⁺) | 149.1 | 25 | Loss of H₂O and isopropenyl |
| Adamantane-d16 (IS, GC-EI) | 152.2 ([M]⁺·) | 134.2 | N/A (70 eV EI) | Loss of deuterium [-18 Da] |
Conclusion
Validating the reaction products of 2-PMADA requires a strategic alignment of the analytical tool with the physical properties of the molecule. While GC-EI-MS remains the gold standard for confirming the structural integrity of the parent adamantane cage via its unique cage-opening fragmentation, LC-ESI-MS/MS is non-negotiable for the quantitative tracking of its polar metabolic products. By enforcing a self-validating workflow utilizing solid-phase extraction and deuterated internal standards, researchers can ensure their pharmacokinetic and structural data remain rigorously accurate.
References
-
[3] Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Source: nih.gov. URL:
-
[2] A Comparative Guide to the Structural Validation of Adamantane-Containing Compounds. Source: benchchem.com. URL:
-
[1] Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity. Source: researchgate.net. URL:
-
[4] Application Notes and Protocols for the Quantitative Analysis of Adamantane Derivatives Using Deuterated Standards. Source: benchchem.com. URL:
Sources
A Comprehensive Safety and Handling Guide for 2-Methyl-2-(prop-1-en-2-yl)adamantane
This document provides essential safety protocols, operational guidelines, and disposal procedures for the handling of 2-Methyl-2-(prop-1-en-2-yl)adamantane. As a specialized adamantane derivative, a thorough understanding of its structural components—the stable adamantane cage and the reactive prop-1-en-2-yl group—is critical for ensuring laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to foster a culture of safety and precision in the laboratory.
Hazard Analysis: A Structural Perspective
The safety profile of 2-Methyl-2-(prop-1-en-2-yl)adamantane is best understood by considering its two primary structural motifs:
-
The Adamantane Core: Adamantane itself is a combustible solid.[1] Its caged hydrocarbon structure is thermally stable but can form combustible dust when handled as a powder, which may lead to a dust explosion risk if fine dust is enriched.[2]
-
The Unsaturated Prop-1-en-2-yl Group: This alkene functional group introduces reactivity not present in the parent adamantane molecule. Unsaturated compounds can be flammable and may be susceptible to peroxide formation upon prolonged storage or exposure to air, which can lead to explosive polymerization.[3]
Based on this composite structure, 2-Methyl-2-(prop-1-en-2-yl)adamantane should be treated as a combustible solid with potential for dust formation and reactivity associated with unsaturated hydrocarbons.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a non-negotiable first step to minimize exposure and mitigate risk. All personnel must be trained in the proper use and limitations of their PPE.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles with Side Shields | Mandatory. Protects against accidental splashes and airborne dust particles. Must conform to EN 166 (EU) or be NIOSH (US) approved.[4] |
| Face Shield | Recommended. To be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Mandatory. Nitrile rubber gloves with a minimum thickness of >0.11 mm are recommended, providing a breakthrough time of >480 minutes.[5] Gloves must be inspected for integrity before each use and changed immediately if contaminated.[6][7] |
| Body Protection | Flame-Retardant Laboratory Coat | Mandatory. A flame-retardant lab coat should be worn fully buttoned to protect skin and clothing from potential spills and fire hazards.[1] |
| Respiratory Protection | Particulate Filter Respirator | Conditional. Required when handling the solid form in a manner that generates dust. A NIOSH-approved N95 or CEN-approved FFP3 particulate respirator is recommended.[4][6] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling the compound.
Operational Plan: A Step-by-Step Guide
A systematic approach to handling is crucial for safety.[1] Adherence to this workflow is mandatory for all personnel.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[1][8]
-
Verify Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before commencing work.
-
Ignition Source Control: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3][9]
Step 2: Handling the Compound
-
Don PPE: Put on all required personal protective equipment as determined by the workflow above.
-
Minimize Dust: When transferring the solid, use techniques that minimize the generation of dust. Avoid pouring dry powder directly; use a spatula or scoop.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]
-
Transport: When moving the chemical outside of the fume hood, use sealed, shatter-resistant secondary containers.[10]
Step 3: Storage
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[6]
-
Segregation: Store away from strong oxidizing agents, acids, and bases.[10] Do not store in direct sunlight, as this can accelerate potential peroxide formation.[11]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Emergency Procedures: Plan for the Unexpected
Immediate and correct response during an emergency is critical.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | 1. Immediately remove all contaminated clothing.[12] 2. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6] 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] 2. Remove contact lenses if present and easy to do. Continue rinsing.[6] 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.[12] 2. If breathing is difficult or has stopped, provide artificial respiration. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate non-essential personnel from the area.[12] 2. Wearing full PPE, contain the spill. 3. For a solid spill, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled container for disposal.[2] 4. Ventilate the area and decontaminate the spill surface. |
Disposal Plan
All waste generated from handling 2-Methyl-2-(prop-1-en-2-yl)adamantane must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste, including contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and list the chemical constituents.
-
Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal company.[13] Do not dispose of it down the drain or in regular trash.[2]
By adhering to these rigorous safety and handling protocols, you contribute to a secure research environment, ensuring both personal safety and the integrity of your scientific work. This guide serves as a foundational document; always consult your institution's specific safety policies and procedures.
References
- BenchChem. (n.d.). Personal protective equipment for handling Adamantane, 1-thiocyanatomethyl-.
- BenchChem. (n.d.). Essential Safety and Operational Guide for Handling Adamantane-d16.
- Chemos GmbH & Co. KG. (2021, August 12). Safety Data Sheet: Adamantane.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets - Adamantane.
- NETZSCH Analyzing & Testing. (n.d.). MSDS E Adamantane 5.0. Retrieved from NETZSCH Analyzing & Testing website.
- Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
- TCI Chemicals. (2025, January 7). Safety Data Sheet - Adamantane-1,3-diamine.
- Fisher Scientific. (2025, December 21). Safety Data Sheet - Tricyclo[3.3.1.13,7]decane-1-carbonitrile.
- Fisher Scientific. (2025, December 19). Safety Data Sheet - 1-Adamantanemethanol.
- Sigma-Aldrich. (2026, March 16). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-2-adamantanol.
- Lobnig, S. (2010, January 27). Tips and Rules for Handling Hydrocarbons safely. HYDROCARBONS21.
- University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from University of Colorado Boulder website.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 2-Methylpropene.
- Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials.
- Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety.
- Cornell University. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances. Retrieved from Cornell University Environmental Health and Safety website.
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
